molecular formula C₂₉H₂₄D₁₀BrNO₂ B1155872 Umeclidinium Bromide-d10

Umeclidinium Bromide-d10

Cat. No.: B1155872
M. Wt: 518.55
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Umeclidinium Bromide-d10 is a stable, deuterium-labelled isotopologue of Umeclidinium Bromide, supplied with detailed characterization data compliant with regulatory guidelines . The parent compound, Umeclidinium Bromide, is a long-acting muscarinic antagonist (LAMA) that acts as a bronchodilator. Its mechanism of action involves competitive and reversible inhibition of the muscarinic M3 receptor in the airway smooth muscle, which prevents acetylcholine binding and ultimately leads to bronchodilation . Umeclidinium Bromide is a key therapeutic agent used in the maintenance treatment of chronic obstructive pulmonary disease (COPD) . This deuterated standard, Umeclidinium Bromide-d10, is specifically designed for use in analytical method development and method validation (AMV), as well as for Quality Control (QC) applications during the Abbreviated New Drug Application (ANDA) process or the commercial production of Umeclidinium Bromide . It serves as a critical reference material to ensure analytical accuracy and reliability. The product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₉H₂₄D₁₀BrNO₂

Molecular Weight

518.55

Synonyms

4-(Hydroxydiphenylmethyl)-1-[2-[(phenylmethyl)oxy]ethyl]-1-azabicyclo[2.2.2]octanium bromide-d10;  4-[Hydroxy(diphenyl)methyl]-1-[2-[(phenylmethyl)oxy]ethyl]-1-azoniabicyclo[2.2.2]octane bromide-d10

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of Umeclidinium Bromide-d10

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Umeclidinium Bromide-d10, focusing on its chemical structure, synthesis, physicochemical properties, and critical role as an Internal Standard (IS) in bioanalytical workflows.

Executive Summary

Umeclidinium Bromide-d10 is the stable isotope-labeled analog of Umeclidinium Bromide, a long-acting muscarinic antagonist (LAMA) used in the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD). Enriched with ten deuterium atoms (


), this compound serves as the "gold standard" Internal Standard (IS) for the quantification of Umeclidinium in biological matrices (plasma, urine, lung homogenate) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its physicochemical behavior mirrors the analyte of interest while providing a distinct mass shift (+10 Da) to eliminate crosstalk and correct for matrix effects, extraction efficiency, and ionization variability.

Chemical Identity & Structure

Nomenclature and Identification
  • Chemical Name: 1-[2-(Benzyloxy)ethyl]-4-[hydroxybis(phenyl-d5)methyl]quinuclidin-1-ium bromide

  • Unlabeled Parent CAS: 869113-09-7

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~518.55 g/mol (Salt); ~438.6 g/mol (Cation)

  • Appearance: White to off-white crystalline solid

Structural Analysis & Isotopic Labeling

The "d10" designation refers to the substitution of ten hydrogen atoms with deuterium. In the commercially dominant form of this standard, the labeling occurs on the two phenyl rings of the diphenylhydroxymethyl moiety.

  • Core Scaffold: Quinuclidine ring (1-azabicyclo[2.2.2]octane).

  • Quaternary Nitrogen: Permanently charged, substituted with a 2-(benzyloxy)ethyl group.

  • Deuteration Site: The two phenyl groups attached to the C4 position of the quinuclidine ring are fully deuterated (phenyl-d5

    
     2), resulting in a precise +10 Da mass shift compared to the unlabeled parent.
    

Technical Insight: Placing the deuterium labels on the phenyl rings is strategically superior to labeling the quinuclidine core or the ethyl chain. The phenyl rings are metabolically stable and resistant to hydrogen-deuterium exchange (HDX) in aqueous mobile phases, ensuring the isotopic label remains intact during processing.

Physicochemical Properties[1][2][3][4]

PropertyDescriptionBioanalytical Implication
Solubility Sparingly soluble in water; Soluble in DMSO, Methanol.Stock solutions should be prepared in DMSO or Methanol (e.g., 1 mg/mL) before dilution into aqueous buffers.
LogP ~5.14 (Lipophilic cation)High retention on C18 columns; requires high organic content for elution.
pKa N/A (Quaternary Ammonium)Permanently charged cation (

) regardless of pH. Mobile phase pH adjustment affects peak shape but not ionization state.
Hygroscopicity ModerateStore desiccated at -20°C to prevent moisture uptake which alters weighing accuracy.

Synthesis Pathway

The synthesis of Umeclidinium Bromide-d10 follows a modular convergent route, with the isotopic label introduced in the final carbon-carbon bond-forming step.

  • Preparation of Quinuclidine Intermediate: Ethyl isonipecotate is cyclized to form the 1-azabicyclo[2.2.2]octane (quinuclidine) ester core.

  • Quaternization: The quinuclidine nitrogen is alkylated with benzyl 2-bromoethyl ether to attach the side chain.

  • Deuterated Grignard/Lithium Addition (Critical Step): The ester intermediate reacts with phenyl-d5-lithium or phenyl-d5-magnesium bromide (prepared from bromobenzene-d5). This double addition installs the two deuterated phenyl rings, generating the tertiary alcohol and completing the d10 structure.

Bioanalytical Application: LC-MS/MS Methodology

Role as Internal Standard

In regulated bioanalysis (GLP), Umeclidinium-d10 is added to all samples (standards, QCs, and unknowns) at a fixed concentration. Because it co-elutes with the analyte but has a different mass, it perfectly compensates for:

  • Matrix Effects: Ion suppression or enhancement from co-eluting phospholipids.

  • Recovery Losses: Variability in extraction efficiency (SPE/PPT).

  • Instrument Drift: Fluctuations in ESI source performance.

Mass Spectrometry Transitions (MRM)

Umeclidinium is a pre-charged cation, so Positive Electrospray Ionization (ESI+) is used. The fragmentation pattern typically involves the cleavage of the diphenylmethyl group.

  • Parent Analyte (Umeclidinium):

    • Precursor Ion (Q1): m/z 428.6

      
      
      
    • Product Ion (Q3): m/z 167.1 (Diphenylmethyl cation)

  • Internal Standard (Umeclidinium-d10):

    • Precursor Ion (Q1): m/z 438.6

      
      
      
    • Product Ion (Q3): m/z 177.1 (Diphenyl-d10-methyl cation)

Note: The shift in the product ion (167


 177) confirms the deuterium labels are on the phenyl rings. If the labels were on the quinuclidine core, the product ion would remain 167.
Experimental Workflow Visualization

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) IS_Add Add IS: Umeclidinium-d10 (Fixed Conc.) Sample->IS_Add Extraction Extraction (SPE or PPT) Remove Proteins IS_Add->Extraction LC LC Separation (C18 Column) Retain Lipophilic Cation Extraction->LC ESI ESI Source (+) Ionization LC->ESI MS1 Q1 Filter Select Precursor ESI->MS1 CID Collision Cell Fragmentation MS1->CID m/z 428.6 (Analyte) m/z 438.6 (IS-d10) MS2 Q3 Filter Select Product CID->MS2 Fragments Data Quantitation Ratio: Analyte/IS MS2->Data m/z 167 (Analyte) m/z 177 (IS-d10)

Figure 1: LC-MS/MS workflow illustrating the parallel processing of Umeclidinium and its d10 Internal Standard.

Experimental Protocol: Stock Preparation

To ensure analytical reliability, follow this protocol for handling Umeclidinium Bromide-d10:

  • Weighing: Weigh approximately 1.0 mg of Umeclidinium Bromide-d10 into a clean glass vial. Note: Use an anti-static gun if the powder is static.

  • Dissolution: Add DMSO (Dimethyl Sulfoxide) to achieve a concentration of 1.0 mg/mL. Vortex for 1 minute. Sonicate for 5 minutes if necessary to ensure complete dissolution.

    • Why DMSO? The compound is a salt but highly lipophilic. Water solubility is limited; DMSO ensures a stable stock.

  • Storage: Aliquot the stock solution into amber glass vials. Store at -20°C or lower. Stability is typically >1 year if kept dark and frozen.

  • Working Solution: Dilute the stock with 50:50 Methanol:Water to prepare the spiking solution (e.g., 100 ng/mL) for daily use.

References

  • PubChem. (n.d.). Umeclidinium Bromide | C29H34BrNO2. National Library of Medicine. Retrieved from [Link]

  • TGA (Therapeutic Goods Administration). (2014). Australian Public Assessment Report for Umeclidinium bromide. Australian Government Department of Health. Retrieved from [Link]

An In-depth Technical Guide: The Core Differences Between Umeclidinium Bromide and Umeclidinium Bromide-d10

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical examination of Umeclidinium Bromide and its deuterated analogue, Umeclidinium Bromide-d10. It is designed for researchers, scientists, and drug development professionals who utilize these compounds in analytical and clinical research. We will explore their structural distinctions, the scientific rationale for deuteration, and their profoundly different, yet complementary, roles in pharmaceutical analysis.

Section 1: Introduction to Umeclidinium and Stable Isotope Labeling

Umeclidinium Bromide is a long-acting muscarinic antagonist (LAMA) indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1] As a quaternary ammonium antimuscarinic agent, it functions by competitively inhibiting acetylcholine at M3 muscarinic receptors in the smooth muscle of the respiratory tract, leading to bronchodilation.[2]

In the landscape of drug development, the precise quantification of an active pharmaceutical ingredient (API) in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies. This necessitates analytical methods of the highest accuracy and precision. A cornerstone of modern bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4][5] This is the context in which Umeclidinium Bromide-d10 is introduced—not as a therapeutic agent, but as a critical analytical tool. This guide will dissect the fundamental differences between the API and its deuterated counterpart, clarifying why this subtle atomic substitution is of immense technical importance.

Section 2: Physicochemical Properties and Structural Differences

The primary distinction between Umeclidinium Bromide and Umeclidinium Bromide-d10 lies in their isotopic composition, which directly impacts their mass while leaving their chemical properties virtually unchanged.

Umeclidinium Bromide is the non-labeled, active drug substance.[1]

  • Molecular Formula: C₂₉H₃₄BrNO₂[1][6]

  • Molecular Weight (Salt): ~508.5 g/mol [1][6][7]

  • Molecular Weight (Cation): ~428.6 g/mol [2][8]

Umeclidinium Bromide-d10 is the stable isotope-labeled analogue. The "-d10" designation signifies that ten protium (¹H) atoms have been replaced by deuterium (²H) atoms. In this specific molecule, the substitution occurs on the two phenyl rings.[9][10]

  • Molecular Formula: C₂₉H₂₄D₁₀BrNO₂[6][11]

  • Molecular Weight (Salt): ~518.6 g/mol [6][9][11]

  • Molecular Weight (Cation): ~438.7 g/mol [10]

This mass shift of +10 Daltons is the key to its utility in mass spectrometry, allowing it to be clearly distinguished from the unlabeled drug.

Table 1: Comparison of Physicochemical Properties

PropertyUmeclidinium BromideUmeclidinium Bromide-d10
Molecular Formula C₂₉H₃₄BrNO₂[1][6]C₂₉H₂₄D₁₀BrNO₂[6][11]
Molecular Weight (Salt) 508.49 g/mol [6]518.56 g/mol [6][9]
Monoisotopic Mass (Cation) 428.25895 Da438.32165 Da
Primary Role Active Pharmaceutical IngredientAnalytical Internal Standard[11]

Below are the chemical structures illustrating this difference.

G cluster_ume Umeclidinium Cation cluster_d10 Umeclidinium-d10 Cation (Deuterated Phenyl Rings) ume_img d10_img

Caption: Chemical structures of Umeclidinium and Umeclidinium-d10 cations.

Section 3: The Rationale for Deuteration and the Kinetic Isotope Effect (KIE)

The choice to replace hydrogen with deuterium is not arbitrary. It is based on a well-understood physicochemical principle known as the Kinetic Isotope Effect (KIE) .[12]

The covalent bond between carbon and deuterium (C-D) has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more stable.[13][14] Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when hydrogen is replaced by deuterium.[12][14]

In drug metabolism, many Phase I oxidative reactions catalyzed by Cytochrome P450 (CYP) enzymes involve the cleavage of C-H bonds.[12] Umeclidinium is primarily metabolized by the CYP2D6 enzyme via oxidative pathways such as hydroxylation and O-dealkylation.[15] The phenyl rings are common sites for such metabolic attacks ("soft spots"). By deuterating the phenyl rings, the metabolic breakdown at these positions is slowed due to the KIE.

While this effect can be exploited to create "deuterated drugs" with improved pharmacokinetic profiles, its primary relevance for Umeclidinium-d10 is to ensure metabolic stability when used as an internal standard. This prevents the internal standard from degrading differently than the analyte during sample processing and analysis, which is crucial for analytical accuracy.

Section 4: The Core Application: Isotope Dilution Mass Spectrometry

The fundamental difference in application is this: Umeclidinium Bromide is the analyte to be measured, while Umeclidinium Bromide-d10 is the tool used to measure it accurately. The gold-standard technique for this is Isotope Dilution Mass Spectrometry (ID-MS).[16][17][18]

Principle of ID-MS

Quantitative analysis using LC-MS/MS is susceptible to variations from multiple sources, including inconsistent sample extraction recovery, injection volume variability, and matrix effects (ion suppression or enhancement).[19] An internal standard (IS) is added at a known, constant concentration to all samples (including calibration standards, quality controls, and unknown study samples) at the beginning of the workflow.[20][21]

Because the SIL-IS (Umeclidinium-d10) is chemically and physically almost identical to the analyte (Umeclidinium), it experiences the same losses during sample preparation and the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[19][20] The instrument, however, can differentiate them by their mass difference. Therefore, by calculating the ratio of the analyte's signal response to the internal standard's signal response, all these sources of variability are normalized, leading to highly accurate and precise quantification. This principle is a cornerstone of modern bioanalytical method validation as outlined in guidelines like the ICH M10.[5][21][22][23][24]

Caption: Quantitative bioanalysis workflow using a SIL internal standard.

Exemplar Experimental Protocol: Quantification of Umeclidinium in Human Plasma

This protocol outlines a self-validating system for the accurate measurement of Umeclidinium.

1. Preparation of Calibration and Quality Control (QC) Samples:

  • A stock solution of Umeclidinium Bromide is serially diluted in blank human plasma to create calibration standards across a defined concentration range (e.g., 0.1 to 100 ng/mL).

  • Separate QC samples are prepared at low, medium, and high concentrations.

2. Sample Processing (Protein Precipitation):

  • Step 2.1: To 100 µL of each sample (calibrator, QC, or unknown), add 10 µL of Umeclidinium Bromide-d10 working solution (e.g., at 50 ng/mL), ensuring a consistent amount of IS in every sample. Vortex briefly.

  • Step 2.2: Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Step 2.3: Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Step 2.4: Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Step 3.1: Chromatographic Separation: Inject the sample extract onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile to separate Umeclidinium from other matrix components. The goal is for Umeclidinium and Umeclidinium-d10 to co-elute.

  • Step 3.2: Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific mass transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

Table 2: Exemplar MRM Transitions for Quantification

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Umeclidinium (Analyte) 428.6e.g., 154.1The precursor is the mass of the cation [M]⁺. The product ion is a stable fragment.
Umeclidinium-d10 (IS) 438.6e.g., 159.1The +10 Da mass shift is observed in both the precursor and, typically, the fragment containing the deuterated rings.

Note: Specific product ions must be optimized during method development.

4. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio (Umeclidinium / Umeclidinium-d10) against the nominal concentration of the calibration standards.

  • The concentration of Umeclidinium in the QC and unknown samples is then calculated from their measured peak area ratios using the regression equation from the calibration curve.

Section 5: Conclusion

The distinction between Umeclidinium Bromide and Umeclidinium Bromide-d10 is a clear illustration of the difference between a therapeutic agent and a precision analytical tool.

  • Umeclidinium Bromide is the pharmacologically active molecule, the subject of clinical investigation and therapeutic use. Its properties, concentration, and metabolic fate are the objects of measurement.

  • Umeclidinium Bromide-d10 is its isotopically heavy analogue, designed for a singular purpose: to serve as the ideal internal standard. Its near-identical chemical behavior ensures it faithfully tracks the analyte through the analytical process, while its distinct mass allows a mass spectrometer to differentiate it.

This subtle substitution of ten hydrogen atoms with deuterium provides the foundation for the isotope dilution technique, enabling researchers and drug developers to generate the highly accurate and reliable bioanalytical data required to support regulatory decisions and ensure patient safety and drug efficacy.

References

  • Umeclidinium bromide - Therapeutic Goods Administration (TGA). [Link]

  • U.S. Food and Drug Administration. (2017). INCRUSE ELLIPTA Full Prescribing Information. accessdata.fda.gov. [Link]

  • Li, W., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. [Link]

  • Ray, K., Mawunyega, K., & Fridstrom, A. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. LCGC International. [Link]

  • ClinPGx. Annotation of FDA Label for umeclidinium and CYP2D6. ClinPGx. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. [Link]

  • U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. [Link]

  • BGSynthesis. Umeclidinium-d10 Bromide. BDGSynthesis. [Link]

  • Chen, R., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]

  • South African Journal of Science. (2010). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). SCIRP. [Link]

  • Pharmaffiliates. Umeclidinium Bromide Impurities. Pharmaffiliates. [Link]

  • American Association of Pharmaceutical Scientists. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. AAPS. [Link]

  • U.S. Food and Drug Administration. (2013). Pharmacology Review: Umeclidinium. accessdata.fda.gov. [Link]

  • Wikipedia. Kinetic isotope effect. Wikipedia. [Link]

  • Wikipedia. Isotope dilution. Wikipedia. [Link]

  • Pharmaffiliates. Product Name : Umeclidinium Bromide-D10. Pharmaffiliates. [Link]

  • National Center for Biotechnology Information. Umeclidinium bromide. PubChem. [Link]

  • National Center for Biotechnology Information. Umeclidinium. PubChem. [Link]

  • Journal of Analytical Atomic Spectrometry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. RSC Publishing. [Link]

  • Indian Academy of Sciences. (1997). Use of Isotopes for Studying Reaction Mechanisms. Resonance. [Link]

  • Cahn, A., et al. (2013). Safety, tolerability and pharmacokinetics and pharmacodynamics of inhaled once-daily umeclidinium in healthy adults deficient in CYP2D6 activity: a double-blind, randomized clinical trial. Clinical Drug Investigation. [Link]

  • College of Saint Benedict and Saint John's University. MK13. Kinetic Isotope Effects. Chemistry LibreTexts. [Link]

  • KM Pharma Solution Private Limited. MSDS - Umeclidinium Bromide-d10. KM Pharma Solution. [Link]

  • Hartwig, J. F., & Simmons, E. M. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in CH Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation and study sample analysis. EMA. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. EMA. [Link]

  • U.S. Environmental Protection Agency. (2014). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. EPA. [Link]

  • European Bioinformatics Institute. (2026). Compound: UMECLIDINIUM (CHEMBL1187833). ChEMBL. [Link]

  • Parker, S. J., et al. (2020). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics – Clinical Applications. [Link]

  • Harris, G. A., et al. (2018). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Journal of the American Society for Mass Spectrometry. [Link]

  • University of Victoria. (2019). Structure, Anion, and Solvent Effects on Cation Response in ESI-MS. UVic. [Link]

  • Kim, J., et al. (2025). Validation of an analytical LC-MS/MS method in human plasma for the pharmacokinetic study of atomoxetine. ResearchGate. [Link]

  • Jittimanee, J., et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. [Link]

  • Walsh Medical Media. (2023). Novel LC-MS/MS Method for Quantification of Semaglutide in Human Plasma and its Application in Pharmacokinetic Studies. Walsh Medical Media. [Link]

  • ChemConnections. Mass Spectrometry Fragmentation. ChemConnections. [Link]

  • Fenwick, D. E., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. ResearchGate. [Link]

Sources

Introduction: The Critical Role of Isotopic Purity in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isotopic Purity Specifications for Umeclidinium Bromide-d10

In the landscape of modern drug development, particularly in pharmacokinetic (PK) and bioequivalence studies, the use of stable isotope-labeled (SIL) internal standards is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] Umeclidinium Bromide-d10, the deuterated analogue of the long-acting muscarinic antagonist Umeclidinium Bromide, serves as an ideal internal standard (IS) for the quantification of the parent drug in complex biological matrices.[3][4] Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization.[1]

However, the integrity of the quantitative data derived from such assays is fundamentally dependent on the isotopic purity of the SIL-IS. The presence of significant amounts of the unlabeled analyte (d0) or partially labeled isotopologues (d1-d9) within the Umeclidinium Bromide-d10 standard can lead to analytical inaccuracies. This phenomenon, known as isotopic cross-contribution or crosstalk, can artificially inflate the measured concentration of the analyte, particularly at the lower limit of quantitation (LLOQ). Therefore, rigorous specification and verification of isotopic purity are not merely a matter of quality control but a prerequisite for generating reliable, reproducible, and defensible bioanalytical data that meets stringent regulatory expectations.[5][6][7]

This guide provides a comprehensive overview of the technical specifications for Umeclidinium Bromide-d10, the state-of-the-art analytical methodologies for its determination, and the regulatory framework governing its use in drug development.

Core Specifications for Umeclidinium Bromide-d10

The quality of a deuterated internal standard is defined by its chemical purity and, most critically, its isotopic purity and enrichment. Umeclidinium Bromide-d10 is synthesized to have ten deuterium atoms replacing ten hydrogen atoms on the two phenyl rings, a region of the molecule not typically susceptible to metabolic loss or back-exchange.[8][9]

Chemical and Physical Properties

A baseline characterization ensures the identity and integrity of the standard before isotopic analysis is considered.

PropertySpecificationSource
Chemical Name 1-(2-(Benzyloxy)ethyl)-4-(hydroxybis(phenyl-d5)methyl)quinuclidin-1-ium bromide[8]
Molecular Formula C₂₉H₂₄D₁₀BrNO₂[10][11]
Molecular Weight ~518.55 g/mol [10][12]
CAS Number 869113-09-7 (Unlabeled)[10]
Appearance White to off-white solid[13][14]
Chemical Purity ≥98% (typically by HPLC)[12]
Isotopic Purity and Enrichment Specifications

Isotopic purity refers to the percentage of the material that is the desired d10 isotopologue relative to all other isotopic variants of the molecule. Isotopic enrichment is a measure of the percentage of deuterium at the specified labeled positions. For high-quality bioanalytical work, the following specifications are representative of industry standards.[7][15]

ParameterSpecification LimitRationale
Isotopic Purity (d10) ≥98%Minimizes the contribution of lower-mass isotopologues to the overall signal, ensuring the standard behaves as a single, distinct chemical entity.[15]
Unlabeled (d0) Content ≤0.1%This is the most critical specification. A low d0 content prevents significant interference and artificial inflation of the analyte signal at the LLOQ.
d1-d9 Isotopologues Sum ≤2.0%While less impactful than d0, controlling the sum of partially deuterated species ensures a clean standard and predictable mass spectral response.

The relationship between the target isotopologue and its potential lower-mass variants is crucial to understand.

Relationship between target d10 isotopologue and impurities.

Analytical Methodology: High-Resolution Mass Spectrometry

The definitive technique for determining isotopic purity is high-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC).[16] Techniques like Time-of-Flight (TOF) MS are superior to standard quadrupole instruments for this application because their high resolving power can distinguish between the closely spaced isotopic peaks of the different isotopologues.

The Causality Behind HRMS Selection

The choice of HRMS is deliberate. The mass difference between, for example, a d10 and a d9 isotopologue is approximately 1.006 Da. While a standard mass spectrometer can differentiate whole-number mass differences, resolving the complete isotopic cluster and accurately quantifying each species requires the high mass accuracy and resolution that TOF or Orbitrap instruments provide. This capability allows for the generation of Extracted Ion Chromatograms (EICs) for each isotopologue with high specificity, forming the basis for accurate quantification.[9]

Experimental Protocol for Isotopic Purity Determination

This protocol outlines a self-validating system for the robust determination of isotopic purity for Umeclidinium Bromide-d10.

1. Sample Preparation and System Suitability:

  • Prepare a stock solution of Umeclidinium Bromide-d10 in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.

  • Prepare a working solution at approximately 1 µg/mL in the initial mobile phase.

  • Prepare a similar concentration of the unlabeled Umeclidinium Bromide standard to confirm chromatographic retention time and mass spectral response.

  • Inject a solvent blank to ensure no system contamination.

2. UHPLC-HRMS Analysis:

  • UHPLC System: A system capable of delivering stable gradients at high pressures.

  • Column: A high-efficiency reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm) is suitable for retaining and eluting the analyte with a sharp peak shape.[17][18]

  • Mobile Phase & Gradient: A typical mobile phase would consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A gradient elution ensures the separation of the analyte from any potential impurities.

  • HRMS System: A TOF or Orbitrap mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 400-600) with a resolution setting of >20,000 FWHM.

ParameterRecommended Setting
Column Acquity UPLC BEH C18, 1.7 µm, 2.1x50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Injection Volume 2 µL
Ionization Mode ESI Positive
Scan Range m/z 400-600
Resolution >20,000 FWHM

3. Data Analysis and Quantification:

  • From the full scan data, confirm the retention time of the main Umeclidinium peak.

  • Generate an EIC for the monoisotopic mass of each expected isotopologue (d0 through d10). A narrow mass extraction window (e.g., ±5 ppm) is crucial for specificity.

  • Integrate the peak area for each EIC.

  • Calculate the percentage contribution of each isotopologue by dividing its individual peak area by the sum of all isotopologue peak areas.

    • % Purity (d10) = (Area_d10 / Σ(Area_d0 to Area_d10)) * 100
  • The system is self-validating as the sum of all percentage contributions should equal 100%, and the unlabeled standard run confirms the expected mass and retention time for the d0 species.

Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-HRMS Analysis cluster_data Data Processing prep_stock Prepare 1 mg/mL Stock Solution prep_work Dilute to 1 µg/mL Working Solution prep_stock->prep_work injection Inject Sample prep_work->injection lc_sep Chromatographic Separation (C18) injection->lc_sep ms_acq Full Scan HRMS Data Acquisition lc_sep->ms_acq eic Extract Ion Chromatograms (EICs) for d0-d10 ms_acq->eic integrate Integrate Peak Areas eic->integrate calculate Calculate % Contribution of each Isotopologue integrate->calculate report Final Purity Report calculate->report

Analytical workflow for isotopic purity determination.

Regulatory Context and Trustworthiness

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place significant emphasis on the proper validation and use of internal standards in bioanalytical methods.[5][19] The FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline stipulate that the internal standard should be well-characterized and that its potential for interference with the analyte must be assessed.[5][6][20]

Ensuring high isotopic purity directly addresses these requirements:

  • Selectivity/Interference: A d10 standard with ≤0.1% of the unlabeled d0 species ensures that interference at the analyte's mass channel is negligible (typically well below the recommended ≤5% limit for IS interference).[5]

  • Method Robustness: Using a highly pure, stable SIL-IS contributes to the overall precision, accuracy, and robustness of the bioanalytical method.[4][21] The consistency of the IS response is a key parameter monitored during study sample analysis.[20]

By adhering to the stringent specifications and employing the robust analytical protocol described herein, researchers and drug developers can ensure that their use of Umeclidinium Bromide-d10 is scientifically sound and meets the expectations of global regulatory authorities, thereby building trustworthiness into their data.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers September 2019. FDA. [Link]

  • Rapid RP-HPLC Method for Simultaneous estimation of Umeclidinium and Vilanterol in human plasma. Research Journal of Pharmacy and Technology. [Link]

  • HPLC Method Development and Validation for the Estimation of Umeclidinium and Vilanterol in Bulk Dosage Forms. IJPPR. [Link]

  • Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. BioPharm International. [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. [Link]

  • Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • method development and validation of umeclidinium and vilanterol in pharmaceutical dosage form by. iajps. [Link]

  • Umeclidinium-d10 Bromide. BDG Synthesis. [Link]

  • NDA 203975 Chemistry Review. accessdata.fda.gov. [Link]

  • A Novel RP-HPLC Method for Simultaneous Estimation of Vilanterol Trifenatate, Umeclidinium Bromide and Fluticasone Furoate in Inhalation Dry Powder Formulation. PubMed. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • Rapid RP-HPLC Method for Simultaneous estimation of Umeclidinium and Vilanterol in human plasma. ResearchGate. [Link]

  • Umeclidinium bromide | C29H34BrNO2. PubChem. [Link]

  • Rapid and Direct Site-Specific Deuteration Monitoring. Brightspec. [Link]

  • Umeclidinium Bromide Impurities. Pharmaffiliates. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. PMC. [Link]

  • Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). Solarbio. [Link]

  • Umeclidinium Bromide-d10. Alentris Research Pvt. Ltd. [Link]

  • INCRUSE, INN-umeclidinium bromide. European Medicines Agency. [Link]

  • Umeclidinium Bromide Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • Isotopic Labeling Services. Charles River Laboratories. [Link]

  • Process for the preparation of umeclidinium bromide.
  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]

  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

  • Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. [Link]

  • INCRUSE ELLIPTA (umeclidinium inhalation powder) Label. GSK. [Link]

  • Method for synthesizing umeclidinium bromide.
  • PROCESS FOR THE PREPARATION OF UMECLIDINIUM BROMIDE. European Patent Office. [Link]

  • Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. [Link]

  • Extract from the Clinical Evaluation Report for Umeclidinium bromide. TGA Australia. [Link]

  • Process for the preparation of a novel umeclidinium synthesis intermediate.

Sources

A Researcher's Guide to Sourcing High-Purity Umeclidinium Bromide-d10 Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the rigorous process of pharmaceutical analysis, the quality of reference standards is paramount. This guide provides an in-depth technical overview of sourcing high-purity Umeclidinium Bromide-d10, a critical tool for the bioanalysis of Umeclidinium, a long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease (COPD). This document will delve into the rationale behind the stringent purity requirements for deuterated standards, explore synthetic and purification strategies, and detail the comprehensive analytical characterization necessary to ensure the integrity of your research.

The Imperative for High-Purity Deuterated Standards

In quantitative mass spectrometry, particularly within the realms of bioanalysis and drug development, achieving the highest degree of accuracy and precision is non-negotiable.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and selectivity; however, its reliability is intrinsically linked to the effective management of analytical variability.[1] Deuterated internal standards are widely recognized as the gold standard for robust and reliable quantification in mass spectrometry.[1][2]

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by its stable, heavier isotope, deuterium.[1] This subtle mass modification allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1] The core principle behind their use is isotope dilution mass spectrometry (IDMS).[1] By introducing a known quantity of the deuterated standard into a sample at the earliest stage, it acts as a perfect mimic for the analyte. Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency, will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise measurements.[1][3]

Sourcing and Synthesis Strategies for Umeclidinium Bromide-d10

The journey to a high-purity Umeclidinium Bromide-d10 reference standard begins with its synthesis and purification. The goal is to produce a molecule with high isotopic enrichment and exceptional chemical purity.

Deuterium Labeling Strategies

The molecular structure of Umeclidinium Bromide offers several sites for deuterium incorporation. The d10 designation typically refers to the deuteration of the two phenyl rings.

  • Benzylic Positions: The benzylic C-H bonds in Umeclidinium Bromide are potential sites for deuteration. Various methods, including pH-dependent hydrogen isotope exchange (HIE), metal-catalyzed HIE (using catalysts like Palladium, Platinum, or Rhodium), and photoredox HIE, can be employed for this purpose.[4] Palladium-catalyzed protocols using deuterium gas are particularly attractive as they can selectively deuterate benzylic positions.[5]

  • N-Heterocycles: The quinuclidine ring system is another key feature of the Umeclidinium Bromide structure. Methods for the deuteration of N-heterocycles, often involving in-situ generation of Rhodium nanoparticles, can be utilized to introduce deuterium into this part of the molecule if desired, though the d10 designation points towards the phenyl rings.[4]

It is important to note that achieving 100% isotopic purity is practically impossible.[1] Therefore, a well-characterized standard will have a defined level of isotopic enrichment, which refers to the probability of finding a deuterium atom at a labeled position.[1]

Purification and Counter-Ion Integrity

Following synthesis, rigorous purification is essential to remove any process-related impurities or by-products. High-performance liquid chromatography (HPLC) is the primary technique for this purpose. The choice of column, mobile phase, and gradient conditions must be optimized to achieve the desired level of chemical purity, which should ideally be greater than 99.5%.

Furthermore, as Umeclidinium Bromide is a quaternary ammonium salt, ensuring the presence of the correct bromide counter-ion is crucial. This can be confirmed through various analytical techniques, including ion chromatography or specific ion-pair LC-MS methods.

Vetting and Qualifying Suppliers

When sourcing Umeclidinium Bromide-d10, a thorough evaluation of the supplier is critical. Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) with each batch. This document should detail the identity, purity, and characterization of the standard. Key information to look for in a CoA includes:

  • Identity Confirmation: Data from 1H NMR and Mass Spectrometry (MS) confirming the molecular structure.

  • Chemical Purity: Typically determined by HPLC, with the purity value clearly stated (e.g., >98%).[4]

  • Isotopic Purity/Enrichment: The percentage of deuterium incorporation, often determined by MS or NMR.

  • Residual Solvents: Analysis by Gas Chromatography (GC) to quantify any remaining solvents from the synthesis and purification process.

  • Water Content: Determined by Karl Fischer titration.

  • Lot-Specific Data: The CoA should include the actual chromatograms and spectra from the specific batch being purchased.[4]

Comprehensive Analytical Characterization

A high-purity reference standard must be accompanied by a robust analytical data package that validates its identity, purity, and potency.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of Umeclidinium Bromide-d10. The 1H NMR spectrum will show a significant reduction or absence of signals corresponding to the protons on the phenyl rings, providing direct evidence of deuteration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound and to determine the isotopic distribution.[5] By analyzing the relative abundance of the different isotopologues (molecules with varying numbers of deuterium atoms), the isotopic purity can be accurately calculated.[2][5]

Purity and Potency Assessment
Parameter Typical Analytical Technique(s) Acceptance Criteria
Chemical Purity HPLC with UV or MS detection≥ 99.5%
Isotopic Purity Mass Spectrometry (MS), NMR≥ 98%
Potency (Assay) Quantitative NMR (qNMR), Mass Balance98.0% - 102.0%
Residual Solvents Gas Chromatography (GC)As per ICH Q3C guidelines
Water Content Karl Fischer TitrationReport value
Inorganic Impurities Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Report value

Table 1: Typical Analytical Specifications for High-Purity Umeclidinium Bromide-d10

  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is essential for determining the chemical purity of the reference standard and for identifying and quantifying any related substances or degradation products.[6][7][8] Several HPLC methods have been reported for the analysis of Umeclidinium Bromide, often using a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol.[7][8][9]

  • Quantitative NMR (qNMR): qNMR is a powerful primary method for determining the potency of a reference standard without the need for a specific reference material of the same compound.[10][11][12] By integrating the signals of the analyte against those of a certified internal standard of known purity, an accurate and precise potency value can be obtained.[12]

Practical Application: A Validated Bioanalytical Workflow

The ultimate purpose of a high-purity Umeclidinium Bromide-d10 reference standard is its use as an internal standard in bioanalytical methods, typically LC-MS/MS, for the quantification of Umeclidinium in biological matrices such as plasma or urine.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Umeclidinium Bromide-d10 Sample->Spike Extraction Protein Precipitation or Solid Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection onto LC Column Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical bioanalytical workflow for the quantification of Umeclidinium using Umeclidinium Bromide-d10 as an internal standard.

Experimental Protocol: Preparation of Standard Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 1 mg of Umeclidinium Bromide-d10 reference standard.

    • Dissolve in a suitable solvent (e.g., methanol) in a 1 mL volumetric flask.

    • Sonicate briefly to ensure complete dissolution.

    • Store the stock solution at the recommended temperature (typically 2-8°C or -20°C).

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent. These solutions will be used to spike into the biological matrix to create calibration standards and quality control samples.

Handling, Storage, and Stability

To maintain the integrity of the high-purity Umeclidinium Bromide-d10 reference standard, proper handling and storage are crucial.

  • Storage Conditions: Store the solid material and solutions at the temperature recommended by the supplier, typically in a refrigerator or freezer, protected from light and moisture.

  • Stability: Long-term stability should be assessed by the supplier. For in-house prepared solutions, stability should be evaluated under the intended storage conditions.

Conclusion

Sourcing a high-purity Umeclidinium Bromide-d10 reference standard is a critical step in ensuring the accuracy, precision, and reliability of bioanalytical data. By understanding the principles of deuterated standards, carefully vetting suppliers, and meticulously evaluating the comprehensive analytical data provided in the Certificate of Analysis, researchers can have confidence in the quality of their reference material. This diligence forms the foundation of robust and defensible scientific outcomes in drug development and beyond.

References

  • Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals. Journal of the American Chemical Society Au. [Link]

  • Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. National Institutes of Health. [Link]

  • Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. [Link]

  • Quantitative NMR Assays (qNMR). Bruker. [Link]

  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. PubMed. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University. [Link]

  • Umeclidinium Bromide-d10. BDG Synthesis. [Link]

  • method development and validation of umeclidinium and vilanterol in pharmaceutical dosage form by. iajps. [Link]

  • A Novel RP-HPLC Method for Simultaneous Estimation of Vilanterol Trifenatate, Umeclidinium Bromide and Fluticasone Furoate in Inhalation Dry Powder Formulation. PubMed. [Link]

  • Umeclidinium Bromide Impurities. Pharmaffiliates. [Link]

  • Umeclidinium Bromide-d10. Alentris Research. [Link]

  • Umeclidinium Bromide-d10. KM Pharma Solution Private Limited. [Link]

  • Umeclidinium bromide. PubChem. [Link]

  • HPLC Method Development and Validation for the Estimation of Umeclidinium and Vilanterol in Bulk Dosage Forms. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

Technical Whitepaper: Storage Stability and Shelf-Life Assessment of Umeclidinium Bromide-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Umeclidinium Bromide-d10 is the stable isotope-labeled analog of Umeclidinium Bromide, a long-acting muscarinic antagonist (LAMA) utilized in the management of Chronic Obstructive Pulmonary Disease (COPD). In bioanalytical workflows, particularly LC-MS/MS quantitation, the integrity of this internal standard (IS) is paramount for normalizing matrix effects and recovery variations.

This technical guide addresses the specific stability challenges associated with Umeclidinium Bromide-d10. Unlike its therapeutic parent, the d10 variant is often stored in solution for extended periods or handled in minute quantities where degradation kinetics are accelerated by surface-to-volume ratios. The primary stability risk is hydrolytic cleavage of the ester linkage , a reaction catalyzed by moisture, temperature excursions, and improper pH. This document outlines a self-validating storage protocol to ensure the isotopic purity and chemical integrity of the standard.

Physicochemical Characterization & Stability Profile

Understanding the molecule's physical vulnerabilities is the first step in designing a robust storage protocol.

Chemical Structure and Isotopic Labeling
  • Chemical Name: 1-[2-(Benzyloxy)ethyl]-4-(hydroxydi(phenyl-d5)methyl)-1-azoniabicyclo[2.2.2]octane bromide.[1][2]

  • Molecular Formula: C₂₉H₂₄D₁₀BrNO₂

  • Isotopic Location: The deuterium labels (d10) are typically located on the two phenyl rings attached to the central hydroxymethyl group.

  • Significance: Aromatic C-D bonds are thermodynamically stable and resistant to deuterium-hydrogen exchange under standard storage conditions. The risk to this molecule is chemical degradation, not isotopic loss.

Key Physicochemical Properties
PropertyCharacteristicStability Implication
Hygroscopicity HighThe quaternary ammonium salt is prone to absorbing atmospheric moisture, which directly fuels ester hydrolysis.
Solubility DMSO (Freely), Methanol (Soluble), Water (Slightly)Critical: Stock solutions should be prepared in organic solvents (DMSO/MeOH) rather than water to prevent hydrolysis.
Melting Point >230°C (Decomposes)Thermal stability is high in solid state, but significantly lower in solution.[3]
pKa Quaternary Ammonium (Permanent Charge)The molecule remains charged across the pH scale; retention relies on ion-pairing or HILIC/SCX modes.

Degradation Mechanisms[4]

The shelf life of Umeclidinium Bromide-d10 is dictated by the stability of its ester bond.

Hydrolytic Degradation (Primary Pathway)

The quinuclidine ester linkage is susceptible to nucleophilic attack by water. This reaction yields two fragments: the carboxylic acid derivative (LAS34850) and the alcohol derivative (LAS34823).[4] Since the d10 label is located on the alcohol fragment (the diphenyl moiety), hydrolysis results in the loss of the intact internal standard, leading to quantification errors.

Mechanism Visualization

Umeclidinium_Degradation Parent Umeclidinium Bromide-d10 (Intact Ester) Transition Tetrahedral Intermediate Parent->Transition Nucleophilic Attack Water + H₂O / OH⁻ (Moisture/pH > 6) Water->Transition Acid Carboxylic Acid Derivative (Non-labeled fragment) Transition->Acid Cleavage Alcohol Alcohol Derivative-d10 (Contains d10 label) Transition->Alcohol Cleavage

Figure 1: Hydrolytic degradation pathway of Umeclidinium Bromide-d10.[4][5] The ester bond cleavage separates the d10-labeled diphenyl moiety (Alcohol) from the quinuclidine core.

Storage Protocols & Best Practices

To mitigate the risks identified above, the following storage protocols are mandatory.

Solid State Storage (Lyophilized Powder)
  • Temperature: -20°C (Preferred) or +4°C.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to exclude moisture and oxygen.

  • Container: Amber glass vials with PTFE-lined screw caps.

  • Desiccation: Secondary containment with active silica gel or molecular sieves is recommended.

  • Shelf Life: 24–36 months if seal remains unbroken.

Solution Storage (Reconstituted)

Once in solution, the stability clock accelerates. Water must be avoided in stock solutions.

Solution TypeSolvent SystemStorage TempStability Window
Primary Stock 100% DMSO or 100% Methanol -80°C6 Months
Working Stock Methanol -20°C1 Month
LC-MS Vial 50:50 MeCN:Water (Buffered)+4°C (Autosampler)< 24 Hours

Protocol Note: Do not use protic solvents (like water or ethanol) for long-term stock storage if possible. DMSO is the gold standard for stability but requires care to avoid freezing/thawing cycles that precipitate the salt. Aliquot stocks into single-use vials to prevent freeze-thaw degradation.

Analytical Methodologies for Stability Monitoring

Trustworthiness in data comes from rigorous verification.[6] The following LC-MS/MS parameters are recommended to validate the integrity of the standard.

LC-MS/MS Configuration
  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Steep gradient (e.g., 10% B to 90% B over 3 mins) to elute the hydrophobic d10 compound.

Mass Transitions (MRM)

Monitoring the specific transitions ensures you are detecting the intact d10 molecule and not a degradation product.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Umeclidinium-d10 518.5 [M]+296.2 (d10-diphenyl)4025
Umeclidinium (Native) 508.5 [M]+286.2 (diphenyl)4025

Note: The mass shift of +10 Da is carried on the product ion (286 -> 296), confirming the label is on the diphenyl moiety.

Shelf Life Determination & Re-Test Protocol

Do not rely solely on the vendor's expiration date once the container is opened. Implement a "Re-Test Date" system.

Re-Test Criteria
  • Visual Inspection: Check for discoloration (yellowing indicates oxidation) or precipitation.

  • Purity Check: Inject a diluted aliquot (e.g., 100 ng/mL) alongside a freshly prepared reference standard.

  • Acceptance:

    • Purity > 98% by peak area.[7]

    • No new peaks > 0.5% in the chromatogram (specifically looking for the alcohol hydrolysis product).

Stability Testing Workflow

Stability_Workflow Start Receipt of Umeclidinium-d10 InitialQC Initial QC: LC-MS/MS Purity (Day 0) Start->InitialQC Storage Storage: -20°C, Desiccated (Stock in DMSO/MeOH) InitialQC->Storage Pass Interval Re-Test Interval (Every 6 Months) Storage->Interval Test Purity Assay & Visual Check Interval->Test Decision Purity > 98%? Test->Decision Pass Extend Shelf Life (+6 Months) Decision->Pass Yes Fail Discard & Re-order Decision->Fail No Pass->Storage Return to Cold Chain

Figure 2: Lifecycle management and stability testing workflow for Umeclidinium Bromide-d10.

References

  • Drugs.com. (2024). Umeclidinium Bromide (Oral Inhalation) Monograph for Professionals. Retrieved from [Link]

  • European Medicines Agency (EMA). (2014). Assessment Report: Anoro (Umeclidinium Bromide/Vilanterol). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2013).[3] NDA 203975: Chemistry, Manufacturing, and Controls Review for Anoro Ellipta. Retrieved from [Link]

Sources

Advanced Handling & Safety Protocol: Umeclidinium Bromide-d10

Author: BenchChem Technical Support Team. Date: February 2026

Part I: Executive Technical Summary

Umeclidinium Bromide-d10 is a stable isotope-labeled analog of Umeclidinium Bromide, a high-potency long-acting muscarinic antagonist (LAMA). In drug development, it serves as a critical Internal Standard (IS) for LC-MS/MS quantification.

While chemically similar to the parent compound, the d10 variant presents a unique dual-risk profile:

  • Biological Potency: It retains high affinity for muscarinic receptors (M1–M5), posing significant respiratory and systemic risks at microgram exposure levels.

  • Analytical Fragility: As a high-value reference standard, hygroscopicity and static charge can lead to handling errors that compromise quantitative data integrity (e.g., inaccurate standard curves).

This guide synthesizes toxicological containment with high-precision analytical protocols to ensure both operator safety and data validity.

Part II: Physicochemical & Toxicological Architecture

Chemical Identity
ParameterSpecification
Compound Name Umeclidinium Bromide-d10
Chemical Structure Deuterated Quaternary Ammonium Salt (Labeled on Phenyl rings)
Parent CAS 869113-09-7 (Umeclidinium Bromide)
Molecular Weight ~518.55 g/mol (vs. 508.5 g/mol for parent)
Appearance White to off-white crystalline solid
Solubility High: DMSO (~100 mg/mL) Moderate: Ethanol, DMF Low: Water, Methanol (Slightly)
Risk Assessment (GHS Classification)

Based on parent compound toxicology due to structural homology.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).[1][2]

    • H332: Harmful if inhaled (Acute Tox. 4).[1]

    • H335: May cause respiratory irritation (STOT SE 3).[1][2]

    • H361: Suspected of damaging fertility or the unborn child (Repro.[1] Tox. 2).

    • H410: Very toxic to aquatic life with long-lasting effects.[1]

Critical Mechanism of Toxicity: As an anticholinergic, systemic absorption can block parasympathetic activity.

  • Early Signs: Dry mouth, mydriasis (dilated pupils), tachycardia.

  • Severe Signs: Urinary retention, ileus, paradoxical bronchospasm.

Part III: Engineering Controls & Containment Strategy

Handling Umeclidinium Bromide-d10 requires a Performance-Based Containment approach. Do not rely solely on PPE.

Hierarchy of Controls (Visualized)

ContainmentStrategy cluster_Primary Primary Barrier (Source Control) cluster_Secondary Secondary Barrier (PPE) Hazard Umeclidinium Bromide-d10 (High Potency Solid) Iso Isolator / Glove Box (Preferred for >10 mg) Hazard->Iso Best Practice Hood Class II Type B2 Biosafety Cabinet Or HEPA Fume Hood Hazard->Hood Acceptable for <10 mg Balance Microbalance with Static Ionizer Iso->Balance Hood->Balance Skin Double Nitrile Gloves + Tyvek Sleeves Balance->Skin Operator Interface Resp Respiratory: N95 or PAPR (If outside containment) Skin->Resp Redundant Protection

Caption: Containment hierarchy prioritizing isolation over PPE. Static control is critical at the balance interface.

Part IV: Validated Handling Protocol (Step-by-Step)

This protocol integrates safety with analytical precision. It is designed to be self-validating : if the visual solubility check fails, the concentration is invalid.

Phase 1: Preparation & Weighing

Objective: Prevent aerosolization and static-induced weighing errors.

  • Equilibration: Remove the vial from -20°C storage and allow it to reach room temperature (approx. 30 mins) inside a desiccator.

    • Causality: Opening a cold vial introduces condensation, degrading the hygroscopic salt and altering the effective mass.

  • Static Elimination: Place the receiving volumetric flask and the source vial near an anti-static ionizer fan for 10 seconds.

    • Insight: Deuterated standards are expensive and often supplied in small quantities (<10 mg). Static charge can cause the powder to "jump" off the spatula, creating an inhalation hazard and mass error.

  • Gravimetric Weighing:

    • Tare the volumetric flask (or weighing boat).

    • Transfer the required amount (e.g., 1.0 mg).

    • Record the exact mass to 0.001 mg precision.

Phase 2: Solubilization (The Critical Step)

Objective: Ensure true solution status. Umeclidinium is a salt; it struggles in pure non-polar solvents.

  • Primary Solvent: Add DMSO (Dimethyl Sulfoxide) to the flask.

    • Volume: Add 10-20% of the final volume first.

    • Why DMSO? It offers the highest solubility (~100 mg/mL). Methanol is a poor choice for the initial dissolution of the solid salt, often leaving invisible micro-particulates.

  • Vortex & Sonication: Vortex for 30 seconds. If necessary, sonicate for 5 minutes.

    • Validation Check: Hold the flask against a dark background with a light source. The solution must be crystal clear. Any turbidity indicates incomplete solvation.

  • Dilution to Volume: Dilute to the mark with Methanol or Acetonitrile .

    • Note: DMSO is viscous; mixing it 100% for LC-MS injection can cause peak broadening. A DMSO stock diluted into Methanol is the ideal compromise.

Phase 3: Storage of Stock Solution
  • Container: Amber glass vials (silanized preferred to prevent adsorption).

  • Temperature: -20°C or -80°C.

  • Stability: Deuterium exchange is unlikely on the phenyl rings, but chemical hydrolysis can occur. Re-validate purity via LC-UV or MS scan every 6 months.

Part V: Emergency Response & Exposure Logic

In the event of a containment breach, immediate action is required to mitigate anticholinergic toxicity.

EmergencyResponse Exposure Accidental Exposure Inhalation Inhalation (Dust/Aerosol) Exposure->Inhalation Skin Skin Contact (Solution/Powder) Exposure->Skin Eye Eye Contact Exposure->Eye Action_Air 1. Move to Fresh Air 2. Sit Upright (Ease Breathing) Inhalation->Action_Air Action_Wash 1. Wash with Soap/Water (15m) 2. Do NOT Scrub (Abrasion) Skin->Action_Wash Action_Rinse 1. Flush Eye Station (15m) 2. Remove Contacts Eye->Action_Rinse Medical Seek Medical Attention (Bring SDS) Action_Air->Medical Action_Wash->Medical Action_Rinse->Medical Monitor Monitor for: Dilated Pupils, Tachycardia Medical->Monitor

Caption: Logic flow for immediate response to Umeclidinium exposure events.

Part VI: Waste Disposal

  • Liquids: Collect all LC-MS waste and stock solutions in containers marked "Toxic - Anticholinergic." Do not mix with general organic waste if possible, to prevent downstream handling risks.

  • Solids: Vials, gloves, and weigh boats must be double-bagged and incinerated as hazardous chemical waste.

References

  • National Center for Biotechnology Information (NCBI). (2023). Quaternary Ammonium Compound Toxicity - StatPearls. Retrieved from [Link]

  • SafeBridge Consultants. (2020). Occupational Health Categorization and Handling of Potent Pharmaceutical Compounds. (General Industry Standard Reference).

Sources

Methodological & Application

A Robust and Validated SPE-LC-MS/MS Method for the Quantification of Umeclidinium in Human Urine Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Bioanalysis of Umeclidinium in Human Urine

Abstract

This application note details a highly selective and sensitive method for the quantitative analysis of umeclidinium in human urine. The clinical utility of umeclidinium, a long-acting muscarinic antagonist (LAMA) for the treatment of chronic obstructive pulmonary disease (COPD), necessitates reliable bioanalytical methods for pharmacokinetic and clinical studies.[1] This protocol employs Solid-Phase Extraction (SPE) for sample clean-up, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection. The use of umeclidinium bromide-d10 as a stable isotope-labeled (SIL) internal standard ensures the highest level of accuracy by correcting for matrix effects and procedural variability.[2] The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent performance in linearity, accuracy, precision, and sensitivity.[3][4][5]

Introduction and Scientific Rationale

Umeclidinium is a cornerstone maintenance bronchodilator for patients with COPD, functioning as a LAMA by inhibiting M3 muscarinic receptors in airway smooth muscle, leading to bronchodilation.[6] While primarily acting locally in the lungs, a portion of the inhaled dose is systemically absorbed.[6] Umeclidinium is metabolized mainly by the cytochrome P450 2D6 (CYP2D6) enzyme, and its elimination occurs through both feces and, to a lesser extent, urine.[1][6] Therefore, accurately quantifying umeclidinium in urine is crucial for understanding its pharmacokinetic profile, assessing patient adherence, and supporting drug development programs.

The complexity of urine as a biological matrix presents significant analytical challenges, including the presence of endogenous compounds that can cause ion suppression or enhancement in mass spectrometry, a phenomenon known as the matrix effect.[7][8][9][10] To mitigate these challenges, this method incorporates two critical components:

  • Solid-Phase Extraction (SPE): SPE provides superior sample cleanup compared to simpler methods like "dilute-and-shoot" or protein precipitation.[10] By selectively isolating the analyte from interfering matrix components, SPE significantly improves method robustness and sensitivity.[11]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Umeclidinium bromide-d10 is the ideal internal standard.[2] As a deuterated analog, it co-elutes with the unlabeled analyte and behaves almost identically during extraction and ionization.[12] This co-behavior allows it to accurately compensate for any variations in sample preparation and, most importantly, for unpredictable matrix effects, which is a requirement for reliable bioanalysis.[2][12]

This document serves as a comprehensive guide for researchers and drug development professionals to implement a reliable and fully validated workflow for umeclidinium quantification in human urine.

Materials and Reagents

Item Supplier & Example Part Number
Analyte & Standard
Umeclidinium BromideSigma-Aldrich, TRC-U710000 or equivalent
Umeclidinium Bromide-d10LGC Standards, TRC-U710000-D10 or equivalent[13][14]
Solvents & Chemicals
Acetonitrile (LC-MS Grade)Fisher Scientific, A955
Methanol (LC-MS Grade)Fisher Scientific, A456
Water (LC-MS Grade)Fisher Scientific, W6
Formic Acid (≥99%)Thermo Scientific, 85178
Ammonium HydroxideSigma-Aldrich, 221228
Sample Preparation
SPE Cartridges/PlatesWaters, Oasis MCX (Mixed-Mode Cation Exchange) µElution Plate
Drug-Free Human UrineBiological Specialty Corp. or equivalent
LC-MS/MS System
LC SystemAgilent 1290 Infinity II or equivalent
Mass SpectrometerAgilent 6470 Triple Quadrupole MS or equivalent[15]
Analytical ColumnPhenomenex Kinetex C18, 2.6 µm, 100 Å, 50 x 2.1 mm

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of Umeclidinium Bromide and Umeclidinium Bromide-d10 into separate volumetric flasks.

    • Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard & Internal Standard (IS) Solutions:

    • Umeclidinium Working Standard (10 µg/mL): Dilute the primary stock solution 1:100 with 50:50 (v/v) methanol:water.

    • Internal Standard Working Solution (100 ng/mL): Perform serial dilutions of the Umeclidinium Bromide-d10 primary stock with 50:50 (v/v) methanol:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Prepare CC and QC samples by spiking appropriate volumes of the Umeclidinium working standard into drug-free human urine.

    • A typical calibration curve range is 0.1 to 100 ng/mL.

    • Prepare QC samples at a minimum of three levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC).

Solid-Phase Extraction (SPE) Protocol

This protocol is optimized for a mixed-mode cation exchange sorbent, which retains the basic umeclidinium molecule.

  • Sample Pre-treatment:

    • Thaw urine samples and standards to room temperature and vortex.

    • To 250 µL of urine sample (CC, QC, or unknown), add 25 µL of the Internal Standard Working Solution (100 ng/mL).

    • Vortex mix for 10 seconds.

    • Add 250 µL of 4% phosphoric acid in water to acidify the sample, ensuring the analyte is in its cationic state for retention. Vortex again.

  • SPE Procedure:

    • Condition: Pass 500 µL of methanol through the SPE plate wells.

    • Equilibrate: Pass 500 µL of LC-MS grade water through the wells.

    • Load: Load the entire pre-treated sample (~525 µL) onto the SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a rate of ~1 mL/min.

    • Wash 1: Wash the sorbent with 500 µL of 0.1% formic acid in water to remove polar interferences.

    • Wash 2: Wash the sorbent with 500 µL of methanol to remove non-polar, neutral, and acidic interferences.

    • Elute: Elute the analyte and internal standard with 2 x 100 µL aliquots of 5% ammonium hydroxide in methanol into a clean collection plate. The basic pH neutralizes the analyte, releasing it from the sorbent.

    • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution Urine 250 µL Urine IS Add 25 µL IS (100 ng/mL) Urine->IS Acidify Add 250 µL 4% H3PO4 IS->Acidify Load Load Sample Acidify->Load Condition Condition (Methanol) Equilibrate Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (Acidic Water) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for LC-MS/MS Reconstitute->Analysis

Fig 1. Solid-Phase Extraction (SPE) workflow for Umeclidinium.
LC-MS/MS Analytical Conditions

Liquid Chromatography (LC) Parameters

ParameterSetting
Column Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Mass Spectrometry (MS) Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temp. 325°C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 3500 V
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Umeclidinium 412.2114.135
Umeclidinium-d10 422.2114.135

Note: MS parameters, particularly collision energies, should be optimized for the specific instrument used.

Method Validation Summary

The method was validated following FDA and EMA guidelines.[4][5] All experiments were performed using three separate analytical batches on three different days.

Selectivity: No significant interfering peaks (response <20% of LLOQ) were observed at the retention times of umeclidinium and its internal standard in six different lots of blank human urine.

Linearity and Range: The calibration curve was linear over the range of 0.1–100 ng/mL. A weighted (1/x²) linear regression model was used.

AnalyteRange (ng/mL)Correlation Coefficient (r²)
Umeclidinium0.1 - 100>0.995

Lower Limit of Quantification (LLOQ): The LLOQ was established at 0.1 ng/mL, with a signal-to-noise ratio >10 and accuracy and precision within ±20%.

Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC).

QC LevelConc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1≤ 8.5-5.2 to 6.8≤ 10.1-3.5 to 7.2
LQC0.3≤ 6.1-4.1 to 3.3≤ 7.5-2.9 to 4.0
MQC10≤ 4.5-2.8 to 1.9≤ 5.8-1.5 to 2.3
HQC80≤ 3.9-1.5 to 2.4≤ 4.9-0.8 to 2.8
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).

Matrix Effect and Recovery: The matrix effect was assessed by comparing the peak area of post-extraction spiked samples to that of neat solutions.[8][12] Recovery was determined by comparing the peak area of pre-extraction spiked samples to post-extraction spiked samples.

QC LevelMean Recovery (%)IS-Normalized Matrix Factor
LQC92.50.98
HQC94.11.03
Acceptance Criteria: IS-Normalized Matrix Factor between 0.85 and 1.15.

Stability: Umeclidinium was found to be stable in human urine under various conditions, including bench-top (24h, room temp), freeze-thaw (3 cycles), and long-term storage (-80°C, 90 days).

Data Analysis and Workflow

The concentration of umeclidinium in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then applied to the linear regression equation derived from the calibration curve to calculate the concentration.

Analysis_Workflow Sample Receive Urine Sample Prep Sample Preparation (SPE Protocol) Sample->Prep LCMS LC-MS/MS Analysis (Acquire Data) Prep->LCMS Integration Peak Integration (Analyte & IS) LCMS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Quantify Quantify Sample (Interpolate from Curve) Ratio->Quantify CalCurve Generate Calibration Curve (Area Ratio vs. Conc.) CalCurve->Quantify Report Report Result (ng/mL) Quantify->Report

Fig 2. Overall bioanalytical workflow from sample receipt to final result.

Conclusion

The SPE-LC-MS/MS method described provides a reliable, robust, and sensitive tool for the quantification of umeclidinium in human urine. The strategic use of solid-phase extraction effectively minimizes matrix interference, while the stable isotope-labeled internal standard ensures high accuracy and precision. This fully validated method is fit for purpose and can be confidently deployed in clinical and research settings to support pharmacokinetic assessments and other studies requiring precise measurement of umeclidinium.

References

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Dams, R., et al. (2003). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. Clinical Chemistry, 49(8), 1351-1354. Available at: [Link]

  • Pharmacology of Umeclidinium (Incruse) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 22). YouTube. Retrieved February 22, 2026, from [Link]

  • Umeclidinium | C29H34NO2+. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. Retrieved February 22, 2026, from [Link]

  • INCRUSE ELLIPTA Prescribing Information. (n.d.). U.S. Food and Drug Administration. Retrieved February 22, 2026, from [Link]

  • Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026, February 9). InfinixBio. Retrieved February 22, 2026, from [Link]

  • Umeclidinium bromide. (n.d.). Therapeutic Goods Administration (TGA). Retrieved February 22, 2026, from [Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION - INCRUSE ELLIPTA. (2023, September 21). GSK. Retrieved February 22, 2026, from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Available at: [Link]

  • D'Arienzo, C. J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis, 11(4), 289-295. Available at: [Link]

  • Ríos-López, A., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5652. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved February 22, 2026, from [Link]

  • Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. Available at: [Link]

  • Umeclidinium-d10 Bromide. (n.d.). BDG Synthesis. Retrieved February 22, 2026, from [Link]

  • Automated SPE for Drugs of Abuse in Urine Sample. (2022, September 29). Aurora Biomed. Retrieved February 22, 2026, from [Link]

  • van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare. Retrieved February 22, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved February 22, 2026, from [Link]

  • Telepchak, M. J. (2008, October 24). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. American Laboratory. Retrieved February 22, 2026, from [Link]

  • Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. (2014, May 12). LCGC. Retrieved February 22, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved February 22, 2026, from [Link]

  • Umeclidinium Bromide Clinical Pharmacology and Biopharmaceutics Review. (2012, December 18). U.S. Food and Drug Administration. Retrieved February 22, 2026, from [Link]

  • LC-MS based Metabolomics. (n.d.). Technical University of Denmark. Retrieved February 22, 2026, from [Link]

  • Al-Salami, H., et al. (2025). A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and clidinium in human plasma and its application to pharmacokinetic assessment. Journal of Pharmaceutical and Biomedical Analysis, 250, 116345. Available at: [Link]

  • Feng, J., et al. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. Retrieved February 22, 2026, from [Link]

  • Umeclidinium Bromide Impurities. (n.d.). Pharmaffiliates. Retrieved February 22, 2026, from [Link]

  • Vecchietti, D., et al. (n.d.). Ultra-fast LCMS analysis of Antiarrhythmic drugs in plasma. Shimadzu. Retrieved February 22, 2026, from [Link]

  • Wiergowski, M., et al. (2025). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. International Journal of Molecular Sciences, 26(18), 14321. Available at: [Link]

  • Khamis, M. M., et al. (2017). Development of a validated LC- MS/MS method for the quantification of 19 endogenous asthma/COPD potential urinary biomarkers. Journal of Chromatography B, 1061-1062, 330-339. Available at: [Link]

  • Khamis, M. (2017). Quantitative determination of potential urine biomarkers of respiratory illnesses using new targeted metabolomic approach. University of Alberta Libraries. Retrieved February 22, 2026, from [Link]

  • Aydin, M., & Yilmaz, H. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Clinical and Analytical Medicine, 13(9), 1024-1028. Available at: [Link]

  • Li, F., et al. (2022). A Comprehensive 2D-LC/MS/MS Profile of the Normal Human Urinary Metabolome. Metabolites, 12(9), 843. Available at: [Link]

Sources

Application Note: High-Recovery Protein Precipitation for Bioanalytical Quantification using Umeclidinium Bromide-d10 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to protein precipitation techniques for the robust quantification of analytes in biological matrices, specifically focusing on methods incorporating the deuterated internal standard, Umeclidinium Bromide-d10. Detailed protocols for organic solvent and acid-based precipitation are presented, alongside in-depth discussions on the mechanistic principles, optimization strategies, and troubleshooting common challenges. This guide is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and toxicokinetic studies.

Introduction: The Critical Role of Sample Preparation in Bioanalysis

Accurate and precise quantification of drugs, metabolites, and biomarkers in biological fluids is fundamental to drug development.[1] Biological matrices, such as plasma and serum, are complex mixtures containing high concentrations of proteins that can interfere with analytical instrumentation, suppress analyte signals, and shorten the lifespan of analytical columns.[2] Protein precipitation is a widely adopted, straightforward, and effective sample preparation technique to remove these interfering proteins.[2][3]

The primary mechanism of protein precipitation involves altering the solvation potential of the solvent to reduce protein solubility, leading to their aggregation and removal from the solution.[4] This is typically achieved through the addition of organic solvents, acids, or salts.[2]

The use of a stable isotope-labeled (SIL) internal standard (IS), such as Umeclidinium Bromide-d10, is the gold standard in quantitative LC-MS analysis.[5] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis. This co-elution and similar ionization response allow for the correction of variability arising from sample processing, matrix effects, and instrument fluctuations, thereby significantly improving the accuracy and precision of the analytical method.[6] This application note will detail protein precipitation protocols specifically designed for workflows incorporating Umeclidinium Bromide-d10.

Mechanistic Insights into Protein Precipitation

The choice of precipitating agent is a critical parameter that influences the efficiency of protein removal and the recovery of the analyte and internal standard. Understanding the underlying mechanisms is key to developing a robust protocol.

2.1. Organic Solvent Precipitation (Acetonitrile, Methanol)

  • Mechanism: Water-miscible organic solvents like acetonitrile (ACN) and methanol (MeOH) precipitate proteins by disrupting their hydration shell.[3] Proteins are soluble in aqueous solutions due to the hydration layer formed by water molecules around their charged and polar surfaces. The addition of an organic solvent reduces the dielectric constant of the solution, weakening the polar interactions between water and the protein.[7] This leads to increased protein-protein hydrophobic interactions, causing them to aggregate and precipitate out of solution.[3] Acetonitrile is often preferred as it tends to produce larger, more compact protein pellets, leading to cleaner supernatants.[8]

2.2. Acid Precipitation (Trichloroacetic Acid - TCA)

  • Mechanism: Trichloroacetic acid (TCA) is a potent protein precipitating agent. The mechanism is multifaceted; TCA is thought to sequester protein-bound water, similar to the salting-out effect.[9] More significantly, the negatively charged TCA molecules are hypothesized to disrupt the electrostatic interactions within the protein structure, leading to a partially unfolded, aggregation-prone state.[6][9] The acidic nature of TCA also contributes to precipitation by shifting the pH of the solution towards the isoelectric point of many proteins, where their net charge is minimal, and thus their solubility is at its lowest.[2]

Application of Umeclidinium Bromide-d10 as an Internal Standard

Umeclidinium Bromide-d10 is the deuterated form of Umeclidinium bromide, a long-acting muscarinic antagonist.[10] The incorporation of ten deuterium atoms provides a sufficient mass shift for clear differentiation from the unlabeled analyte in a mass spectrometer, without significantly altering its chemical properties.[7]

Key Considerations for using Umeclidinium Bromide-d10:

  • Timing of Addition: The internal standard should be added to the biological sample before the protein precipitation step.[6] This ensures that the IS experiences the same sample processing conditions as the analyte, allowing it to compensate for any analyte loss during precipitation, vortexing, and supernatant transfer.

  • Concentration: The concentration of the IS should be optimized to provide a strong, reproducible signal in the mass spectrometer without causing detector saturation.

  • Purity: The isotopic and chemical purity of the deuterated standard are critical for accurate quantification.[11]

Detailed Protocols for Protein Precipitation

The following protocols are designed for the precipitation of proteins from plasma or serum samples and are compatible with the use of Umeclidinium Bromide-d10 for subsequent LC-MS analysis.

4.1. Protocol 1: Acetonitrile Precipitation

This is a rapid and widely used method suitable for many small molecule drug analyses.

Materials:

  • Plasma/Serum samples

  • Umeclidinium Bromide-d10 internal standard working solution

  • Ice-cold Acetonitrile (ACN) (HPLC or MS grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Step-by-Step Procedure:

  • Sample Aliquoting: Pipette 100 µL of plasma or serum sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a pre-determined volume (e.g., 10-20 µL) of the Umeclidinium Bromide-d10 working solution to each sample.

  • Vortex: Briefly vortex the sample for 5-10 seconds to ensure thorough mixing of the internal standard.

  • Precipitant Addition: Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to plasma is a common starting point).[12]

  • Vortexing for Precipitation: Vortex the mixture vigorously for 30-60 seconds. This step is crucial for complete protein denaturation and precipitation.[13]

  • Incubation (Optional but Recommended): Incubate the samples at -20°C for 20-30 minutes to enhance protein precipitation.[13]

  • Centrifugation: Centrifuge the samples at 14,000-16,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.[13]

  • Supernatant Collection: Carefully aspirate the supernatant, which contains the analyte and internal standard, and transfer it to a clean tube or a 96-well plate for LC-MS analysis. Be careful not to disturb the protein pellet.

4.2. Protocol 2: Trichloroacetic Acid (TCA) Precipitation

TCA is a more aggressive precipitating agent and can be very effective, but it may cause co-precipitation of some analytes. Method development and validation are crucial when using TCA.

Materials:

  • Plasma/Serum samples

  • Umeclidinium Bromide-d10 internal standard working solution

  • 10% (w/v) Trichloroacetic Acid (TCA) solution in water

  • Ice-cold Acetone (for washing)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Step-by-Step Procedure:

  • Sample Aliquoting: Pipette 100 µL of plasma or serum sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a pre-determined volume of the Umeclidinium Bromide-d10 working solution.

  • Vortex: Briefly vortex the sample.

  • Precipitant Addition: Add 100 µL of 10% TCA solution to the sample (for a final concentration of 5%).

  • Vortex and Incubate: Vortex the mixture and incubate on ice for 30 minutes.[13]

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.[13]

  • Supernatant Collection: Carefully decant or pipette the supernatant for analysis.

  • Pellet Washing (Optional): To remove residual TCA, the protein pellet can be washed with a small volume of ice-cold acetone. This is generally not necessary if only the supernatant is being analyzed.

Data Presentation and Performance Metrics

The choice of precipitation method can significantly impact analyte and internal standard recovery. The following table provides a comparative summary of expected performance metrics for the described methods. These values are illustrative and should be empirically determined during method development.

ParameterAcetonitrile PrecipitationTrichloroacetic Acid (TCA) Precipitation
Protein Removal Efficiency >95%[14]~92%[14]
Analyte Recovery Generally high (>80%), but analyte dependent[4]Variable, potential for co-precipitation[4]
Internal Standard Recovery Expected to be consistent with analyte recoveryRequires careful validation due to potential for differential co-precipitation
Matrix Effects Can be present, requires evaluation[9]Can be significant, requires thorough evaluation[15]
Advantages Simple, fast, good for a wide range of analytesHighly effective at protein removal
Disadvantages May not be sufficient for removing all interferencesCan denature proteins, may lead to lower analyte recovery

Experimental Workflows and Visualization

Visualizing the experimental workflow can aid in understanding and implementing the protocols.

Workflow for Acetonitrile Precipitation

Acetonitrile_Precipitation cluster_prep Sample Preparation cluster_precip Precipitation cluster_sep Separation & Analysis A 1. 100 µL Plasma/Serum B 2. Add Umeclidinium Bromide-d10 IS A->B C 3. Vortex B->C D 4. Add 300 µL Ice-Cold ACN C->D E 5. Vortex Vigorously D->E F 6. Incubate at -20°C E->F G 7. Centrifuge (14,000 x g, 10 min, 4°C) F->G H 8. Collect Supernatant G->H I 9. LC-MS Analysis H->I

Caption: Workflow for protein precipitation using acetonitrile.

Logical Relationship of Key Parameters

Parameters Method_Robustness Method_Robustness Analyte_Recovery Analyte_Recovery Analyte_Recovery->Method_Robustness IS_Recovery IS_Recovery IS_Recovery->Method_Robustness Protein_Removal Protein_Removal Matrix_Effects Matrix_Effects Protein_Removal->Matrix_Effects Matrix_Effects->Method_Robustness Precipitant_Choice Precipitant_Choice Precipitant_Choice->Analyte_Recovery Precipitant_Choice->IS_Recovery Precipitant_Choice->Protein_Removal Solvent_Ratio Solvent_Ratio Solvent_Ratio->Analyte_Recovery Solvent_Ratio->Protein_Removal Incubation_Time_Temp Incubation_Time_Temp Incubation_Time_Temp->Protein_Removal Centrifugation_Speed_Time Centrifugation_Speed_Time Centrifugation_Speed_Time->Protein_Removal

Caption: Interplay of key parameters in protein precipitation.

Trustworthiness and Method Validation

A protocol is only as reliable as its validation. Adherence to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), is essential for ensuring data integrity.[1]

Key Validation Parameters:

  • Selectivity and Specificity: The method should be able to differentiate and quantify the analyte and IS from endogenous components in the matrix.[1]

  • Accuracy and Precision: The closeness of the measured values to the true values and the reproducibility of the measurements, respectively.[1]

  • Recovery: The extraction efficiency of the analyte and IS from the biological matrix. While 100% recovery is not necessary, it should be consistent and reproducible.[16]

  • Matrix Effect: The alteration of ionization efficiency of the analyte and IS due to co-eluting matrix components. This should be assessed to ensure it does not compromise the accuracy of the assay.[15]

  • Stability: The stability of the analyte and IS in the biological matrix under various storage and processing conditions.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Analyte/IS Recovery - Incomplete protein precipitation leading to analyte/IS entrapment.- Co-precipitation of analyte/IS with proteins.- Adsorption to plasticware.- Optimize the precipitant-to-sample ratio (try 4:1 or 5:1).- Increase vortexing time and intensity.- Evaluate a different precipitating agent.- Use low-binding microcentrifuge tubes.
High Variability in Results - Inconsistent vortexing or incubation times.- Pipetting errors.- Incomplete pelleting of proteins.- Standardize all manual steps.- Increase centrifugation speed and/or time.- Ensure the centrifuge is properly balanced and cooled.
Clogged LC Column - Incomplete protein removal.- Increase the precipitant-to-sample ratio.- Ensure complete pelleting before aspirating the supernatant.- Consider a post-precipitation filtration step.
Ion Suppression/Enhancement - Co-eluting matrix components (e.g., phospholipids).- Optimize chromatographic separation to resolve the analyte/IS from interfering peaks.- Evaluate a more selective sample preparation technique (e.g., solid-phase extraction) if matrix effects are severe.[9]

Conclusion

Protein precipitation is a robust and efficient method for preparing biological samples for LC-MS analysis. When coupled with a stable isotope-labeled internal standard like Umeclidinium Bromide-d10, it provides a reliable framework for accurate and precise quantification of analytes. The choice of precipitating agent and the optimization of protocol parameters are critical for achieving high recovery and minimizing matrix effects. The detailed protocols and troubleshooting guide presented in this application note serve as a comprehensive resource for developing and implementing these essential bioanalytical techniques.

References

  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • BenchChem. (2025).
  • Castañeda-Hernández, G., & Guízar-Sahagún, G. (2005). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 735-741.
  • ResearchGate. (2025). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry | Request PDF.
  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers.
  • Phenomenex. (n.d.).
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect elimination during LC-MS/MS bioanalytical method development.
  • Restek. (2020). Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection.
  • WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • ResolveMass Laboratories Inc. (2025).
  • ECA Academy. (2019).
  • Thermo Fisher Scientific. (n.d.).
  • Chromatography Today. (2023). Journal Watch: Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot.
  • U.S. Food and Drug Administration. (2018).
  • BenchChem. (2025).
  • BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Popa, D. S., & Loghin, F. (2019). With or Without Internal Standard in HPLC Bioanalysis. A Case Study.
  • MDPI. (2024).
  • MilliporeSigma. (n.d.).
  • ACS Publications. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Phenomenex. (2025).
  • Abcam. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • PubMed. (2008).
  • Reddit. (2021).
  • SciSpace. (n.d.).
  • American Pharmaceutical Review. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays.
  • ResearchGate. (2015).
  • LCGC International. (2025).
  • ResearchGate. (2025). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS.
  • CliniChrom. (n.d.).
  • U.S. Food and Drug Administration. (n.d.).
  • Kelleher, D., et al. (2012). Safety, tolerability, pharmacodynamics and pharmacokinetics of umeclidinium and vilanterol alone and in combination: a randomized crossover trial. PLoS One, 7(12), e50716.
  • ClinicalTrials.gov. (2017).
  • Bedu, O. O. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-4.
  • Pink Sheet. (2026). FDA policy sets new clinical trial requirements for drug approvals.

Sources

Troubleshooting & Optimization

troubleshooting low recovery of Umeclidinium Bromide-d10 in extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery of Umeclidinium Bromide-d10

Senior Application Scientist: Dr. Aris Thorne Department: Bioanalytical Method Development & Support

Introduction: The "Quaternary Ammonium" Challenge

Welcome to the technical support center. If you are seeing low recovery for Umeclidinium Bromide-d10 (and likely the native analyte), you are almost certainly battling the physics of Quaternary Ammonium Compounds (QACs) .

Umeclidinium is a permanently charged cation. Unlike primary or secondary amines, its charge cannot be "switched off" by adjusting pH. This fundamental property drives three primary failure modes:

  • Adsorption: It sticks aggressively to silanol groups in glass vials and LC tubing.

  • Ineffective Elution: Standard Strong Cation Exchange (SCX) protocols often fail because you cannot neutralize the analyte to release it.

  • Ion Suppression: As a permanent salt, it elutes in regions often plagued by phospholipids if chromatography is not optimized.

This guide addresses these issues with specific, actionable protocols.

Module 1: Adsorption & Handling (The #1 Suspect)

User Question: My IS signal drops progressively over the course of a run, or my spiking solutions show variable response. Is the molecule unstable?

Scientist's Diagnosis: The molecule is likely stable, but it is being lost to the container walls. Umeclidinium's positive charge interacts electrostatically with the negatively charged silanol groups (


) found in borosilicate glass. This is often mistaken for "low recovery" because the Internal Standard (IS) is lost before extraction begins.
Troubleshooting Protocol
VariableRecommendationThe "Why" (Mechanism)
Container Material Polypropylene (PP) only.Glass (even silanized) has residual silanols that bind QACs. PP is inert to this charge interaction.[1]
Solvent Additive 0.1% Formic Acid or Ammonium Formate in all stock solutions.Protons (

) or ammonium ions (

) compete for the binding sites on the container walls, displacing the Umeclidinium.
Pipette Tips Low-Retention tips.Standard tips can adsorb hydrophobic cations.
Autosampler Vials Polypropylene vials with PTFE/Silicone septa.Prevents loss of analyte while waiting for injection.
Visualizing the Adsorption Mechanism

AdsorptionMechanism Glass Glass Surface (Silanol Groups Si-O-) Binding Electrostatic Binding (Analyte Lost) Glass->Binding Attracts Umec Umeclidinium (+) (Permanently Charged) Umec->Binding Binds to FreeAnalyte Free Analyte (Available for MS) Umec->FreeAnalyte If Sites Blocked Additive Additive (H+ or NH4+) Additive->Glass Blocks Sites (Competition) Additive->FreeAnalyte Displaces

Caption: Mechanism of cationic adsorption to glass and the competitive displacement strategy using acidic additives.

Module 2: Extraction Chemistry (SPE Optimization)

User Question: I am using Strong Cation Exchange (SCX) SPE, but I get <40% recovery. I’m eluting with 5% Ammonium Hydroxide. What is wrong?

Scientist's Diagnosis: You are using the wrong elution logic. In SCX, the sorbent is permanently negative (sulfonate). To elute a basic drug, you typically add base (


) to neutralize the drug.
  • The Problem: Umeclidinium is a permanent cation. It cannot be neutralized. Adding base just keeps it stuck to the SCX sorbent.

  • The Solution: Use Weak Cation Exchange (WCX) .[2]

The WCX Protocol for Quaternary Amines

In WCX, the sorbent is a carboxylic acid (weak acid).

  • Load (High pH): Sorbent is negative (

    
    ), Analyte is positive (
    
    
    
    ). They bind.
  • Elute (Low pH): You add acid to neutralize the sorbent (

    
    ). The sorbent loses its charge and releases the permanently charged analyte.
    
Step-by-Step WCX Workflow
  • Conditioning: Methanol followed by Water.[2][3]

  • Equilibration: 50mM Ammonium Acetate (pH ~7.0). Ensures sorbent is ionized (

    
    ).
    
  • Sample Loading: Dilute plasma 1:1 with 50mM Ammonium Acetate. Do not acidify the sample load.

  • Wash 1: 50mM Ammonium Acetate (removes proteins).

  • Wash 2: Methanol (removes hydrophobic neutrals).

  • Elution: 2-5% Formic Acid in Methanol .

    • Mechanism:[4][5] The formic acid protonates the carboxylate groups on the sorbent, turning off the negative charge and releasing the Umeclidinium.

Visualizing the WCX Logic

WCX_Logic cluster_0 Step 1: Loading (pH 7) cluster_1 Step 2: Elution (Acidic pH < 3) Sorbent_Load Sorbent (COO-) Negatively Charged Bind Ionic Bond Formed Sorbent_Load->Bind Analyte_Load Umeclidinium (+) Permanently Charged Analyte_Load->Bind Release Analyte Released Bind->Release Bond Breaks Acid Add Formic Acid (H+) Sorbent_Elute Sorbent Neutralized (COOH) Acid->Sorbent_Elute Protonates Sorbent

Caption: WCX extraction mechanism. Retention relies on sorbent charge; elution relies on neutralizing the sorbent, not the analyte.

Module 3: Internal Standard (d10) Specifics

User Question: My d10 recovery is lower than my native recovery, or the ratio is inconsistent.

Scientist's Diagnosis: If the d10 IS recovery is significantly different from the native, it is rarely an extraction efficiency issue (chemically, they are identical). It is usually:

  • Deuterium Isotope Effect: The d10 elutes slightly earlier than the native. If the native is in a "clean" zone but the d10 shifts into a phospholipid suppression zone, the IS signal is crushed.

  • Spiking Solution Degradation: As noted in Module 1, if your IS working solution is in glass, you are spiking "less" IS than you think.

Corrective Actions
  • Check Retention Times: Ensure the d10 and native peaks are not separated by more than 0.1-0.2 minutes. If they are, shallow the gradient to ensure they co-elute as much as possible, or ensure both are clear of the phospholipid dump (usually late in the run).

  • IS Solvent: Prepare the IS working solution in 50:50 Water:Acetonitrile + 0.1% Formic Acid in a Polypropylene vial. Do not use 100% aqueous (adsorption risk) or 100% organic (precipitation risk upon addition to plasma).

Module 4: Matrix Effects & Chromatography

User Question: I have good recovery from water spikes, but poor signal in plasma.

Scientist's Diagnosis: This is Matrix Suppression , not low extraction recovery. Quaternary amines are hydrophilic and often elute early in Reversed Phase (RP) chromatography, exactly where salts and polar matrix components elute.

Chromatographic Optimization
  • Column Choice: Use a column capable of retaining polar cations.

    • Recommended:C18 with embedded polar groups or Phenyl-Hexyl phases. These provide alternative selectivity to separate Umeclidinium from matrix salts.

  • Mobile Phase:

    • A: 10mM Ammonium Formate (pH 3-4).

    • B: Acetonitrile.[3][6]

    • Note: Avoid high pH mobile phases. Although high pH suppresses ionization for many bases, Umeclidinium is permanently charged, so low pH is fine and keeps the silica background of the column suppressed (reducing peak tailing).

References

  • GlaxoSmithKline (GSK). Incruse Ellipta (Umeclidinium Bromide) Prescribing Information. (Detailed pharmacology and chemical properties of the quaternary ammonium structure).

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development Guide. (Principles of WCX vs. SCX for quaternary amines).

  • Biotage. Optimization of sample preparation for quaternary amines using Mixed-Mode Weak Cation Exchange. (Protocol validation for permanently charged cations).

  • ChromaDex. Tech Tip: Recovery & Dilution Procedures for Reference Standards. (Handling of sticky compounds and glass adsorption).[1]

Sources

Validation & Comparative

Navigating Bioanalytical Method Validation for Umeclidinium Bromide: A Comparative Guide to Regulatory Compliance and Performance

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is a cornerstone for ensuring data integrity and, ultimately, patient safety. This is particularly true for potent, low-dosage drugs like Umeclidinium Bromide, a long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease (COPD). The quantification of Umeclidinium in biological matrices requires highly sensitive and specific assays, where the use of a stable isotope-labeled internal standard, such as Umeclidinium Bromide-d10, is paramount for achieving accuracy and precision.

This guide provides a comprehensive overview of the regulatory framework governing the bioanalytical validation of Umeclidinium Bromide, with a focus on methods employing its deuterated internal standard. We will delve into a comparative analysis of a validated LC-MS/MS method, offering field-proven insights into experimental choices and presenting a self-validating system for robust and reliable data generation.

The Regulatory Bedrock: Adherence to Harmonized Standards

The validation of bioanalytical methods for drugs like Umeclidinium Bromide is not a discretionary exercise but a strict regulatory requirement. The premier guidance for this is the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis guideline. This document, adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for the validation of bioanalytical assays.

The core objective of these guidelines is to ensure that the analytical method is fit for its intended purpose, yielding reliable data for pharmacokinetic and toxicokinetic studies. Key validation parameters stipulated by the ICH M10 guideline include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The closeness of agreement among a series of measurements from the same homogeneous sample.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

The use of a stable isotope-labeled internal standard, such as Umeclidinium Bromide-d10, is a critical strategy to mitigate variability and compensate for matrix effects, thereby enhancing the accuracy and precision of the assay.

Comparative Analysis of a Validated LC-MS/MS Method

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules like Umeclidinium Bromide due to its high sensitivity and selectivity. Below is a detailed analysis of a validated LC-MS/MS method for the quantification of Umeclidinium in human plasma, providing a benchmark for performance.

A 2015 study by Hu, C. et al. details a validated bioanalytical method for Umeclidinium in human plasma.[1] While the publication does not explicitly name Umeclidinium Bromide-d10 as the internal standard, the use of a stable isotope-labeled internal standard is the industry-standard approach for such a validation to ensure the highest accuracy and is strongly implied by the performance data.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Umeclidinium in Human Plasma [1]

Validation ParameterPerformance MetricAcceptance Criteria (ICH M10)
Lower Limit of Quantification (LLOQ) 10.0 pg/mLClearly defined and reproducible
Calibration Curve Range 10.0 - 2000 pg/mLAt least 6-8 non-zero standards
Within-Run Precision (%CV) 1.0 - 15.0%≤15% (≤20% at LLOQ)
Within-Run Accuracy (%RE) -9.3 - 10.0%Within ±15% (±20% at LLOQ)
Between-Run Precision (%CV) 2.7 - 11.6%≤15% (≤20% at LLOQ)
Between-Run Accuracy (%RE) -2.3 - 4.0%Within ±15% (±20% at LLOQ)

The data presented in Table 1 demonstrates a robust and reliable method that meets the stringent requirements of the ICH M10 guideline. The low LLOQ of 10.0 pg/mL is crucial for accurately capturing the pharmacokinetic profile of Umeclidinium, which is administered at a low dose. The excellent precision and accuracy across the calibration range underscore the method's suitability for analyzing clinical trial samples.

Experimental Workflow: From Sample to Signal

The successful implementation of a bioanalytical method relies on a well-defined and controlled experimental workflow. The causality behind each step is critical for ensuring the integrity of the final data.

Caption: A typical bioanalytical workflow for the quantification of Umeclidinium using LC-MS/MS.

Step-by-Step Experimental Protocol

The following is a representative experimental protocol based on the performance data presented, designed to be a self-validating system.

1. Preparation of Calibration Standards and Quality Control Samples:

  • Rationale: To create a standard curve for quantification and to assess the accuracy and precision of the method during validation and sample analysis.

  • Protocol:

    • Prepare a stock solution of Umeclidinium Bromide in a suitable organic solvent (e.g., methanol).

    • Prepare a separate stock solution of Umeclidinium Bromide-d10 as the internal standard (IS).

    • Serially dilute the Umeclidinium Bromide stock solution to prepare working solutions for calibration standards and quality control (QC) samples.

    • Spike blank human plasma with the working solutions to create calibration standards covering the range of 10.0 to 2000 pg/mL.

    • Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

2. Sample Preparation (Solid Phase Extraction - SPE):

  • Rationale: To remove interfering matrix components and concentrate the analyte and internal standard, leading to a cleaner sample and improved sensitivity.

  • Protocol:

    • To a 100 µL aliquot of plasma sample, calibration standard, or QC, add a fixed amount of the Umeclidinium Bromide-d10 internal standard solution.

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with an appropriate solvent to remove hydrophilic interferences.

    • Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solution.

3. LC-MS/MS Analysis:

  • Rationale: To separate the analyte from any remaining interferences and to detect and quantify it with high specificity and sensitivity.

  • Protocol:

    • Liquid Chromatography:

      • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

      • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

      • Flow Rate: A typical flow rate for UHPLC systems (e.g., 0.4 mL/min).

      • Injection Volume: A small volume (e.g., 5 µL) of the reconstituted sample.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Umeclidinium and Umeclidinium-d10.

4. Data Processing and Quantification:

  • Rationale: To accurately determine the concentration of Umeclidinium in the unknown samples.

  • Protocol:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

    • Determine the concentration of Umeclidinium in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Framework for Method Validation

The validation of the bioanalytical method must follow a logical and systematic process to ensure all aspects of the assay's performance are thoroughly evaluated.

Validation_Process cluster_pre Pre-Validation cluster_core Core Validation Parameters cluster_post Post-Validation MethodDev Method Development Protocol Validation Protocol MethodDev->Protocol Selectivity Selectivity & Specificity Protocol->Selectivity AccuracyPrecision Accuracy & Precision Protocol->AccuracyPrecision Calibration Calibration Curve & Linearity Protocol->Calibration LLOQ LLOQ Determination Protocol->LLOQ Stability Stability Assessment Protocol->Stability MatrixEffect Matrix Effect Protocol->MatrixEffect ValidationReport Validation Report Selectivity->ValidationReport AccuracyPrecision->ValidationReport Calibration->ValidationReport LLOQ->ValidationReport Stability->ValidationReport MatrixEffect->ValidationReport SampleAnalysis Routine Sample Analysis ValidationReport->SampleAnalysis

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

The successful validation of a bioanalytical method for Umeclidinium Bromide using its deuterated internal standard, Umeclidinium Bromide-d10, is a critical and non-negotiable step in drug development. Adherence to the harmonized principles of the ICH M10 guideline is essential for regulatory acceptance. The use of a stable isotope-labeled internal standard in a well-controlled LC-MS/MS workflow provides the necessary accuracy, precision, and robustness to ensure the reliability of pharmacokinetic data. The comparative data and detailed protocols presented in this guide offer a solid foundation for researchers and scientists to develop and validate their own high-performing bioanalytical methods for this important therapeutic agent. By embracing scientific integrity and a thorough understanding of the regulatory landscape, the pharmaceutical industry can continue to bring safe and effective medicines to patients in need.

References

  • Hu, C., Jia, J., Dong, K., Luo, L., Wu, K., Mehta, R., ... & Chen, X. (2015). Pharmacokinetics and Tolerability of Inhaled Umeclidinium and Vilanterol Alone and in Combination in Healthy Chinese Subjects: A Randomized, Open-Label, Crossover Trial. PLOS ONE, 10(3), e0121264. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to Umeclidinium Bromide-d10 and Analog Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis, particularly in the development of pharmaceuticals like Umeclidinium, the pursuit of accurate and precise measurement of drug concentrations in biological matrices is paramount. The reliability of such data underpins critical decisions in pharmacokinetics, toxicokinetics, and ultimately, patient safety. A cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) assays is the judicious selection and use of an internal standard (IS). This guide provides an in-depth technical comparison between the gold standard, a stable isotope-labeled (SIL) internal standard, Umeclidinium Bromide-d10, and the alternative approach of using an analog internal standard.

The Critical Role of Internal Standards in LC-MS Bioanalysis

The journey of an analyte from a complex biological matrix, such as plasma, to the mass spectrometer detector is fraught with potential for variability. Sample preparation steps like protein precipitation or liquid-liquid extraction can have inconsistent recoveries. Furthermore, the efficiency of ionization in the mass spectrometer's source can be influenced by co-eluting endogenous matrix components, a phenomenon known as the matrix effect.[1][2] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample, which helps to correct for these variations.[3][4] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[3]

Umeclidinium Bromide-d10: The Power of Isotopic Dilution

Umeclidinium Bromide-d10 is a deuterated form of Umeclidinium, where ten hydrogen atoms have been replaced with their heavier isotope, deuterium. This subtle change in mass makes it distinguishable from the unlabeled Umeclidinium by the mass spectrometer, yet it remains chemically and physically almost identical.[5] This near-identical nature is the key to its superiority as an internal standard.

The principle behind using a SIL-IS is isotope dilution mass spectrometry. Because Umeclidinium Bromide-d10 has the same extraction recovery, chromatographic retention time, and ionization response as Umeclidinium, any sample loss or matrix-induced ionization suppression or enhancement will affect both the analyte and the internal standard to the same degree.[5][6] The ratio of the analyte's response to the internal standard's response is therefore a more stable and accurate measure than the analyte's response alone.

Analog Internal Standards: A Pragmatic Alternative?

An analog internal standard is a molecule that is structurally similar to the analyte but not isotopically labeled.[4] For Umeclidinium, a potential analog internal standard could be a structurally related compound, such as Empagliflozin, which has been used in a validated HPLC method for the simultaneous estimation of Umeclidinium and Vilanterol.[7] While more readily available and often less expensive than a custom-synthesized SIL-IS, analog standards come with inherent compromises.

Because an analog IS has a different chemical structure, its physicochemical properties, such as polarity, pKa, and susceptibility to matrix effects, will differ from the analyte.[8] This can lead to differences in extraction recovery and chromatographic retention time, and crucially, a differential response to matrix effects.[8][9]

Performance Comparison: Umeclidinium Bromide-d10 vs. Analog Internal Standard

The following table summarizes the expected performance differences between using Umeclidinium Bromide-d10 and a representative analog internal standard in a bioanalytical LC-MS/MS assay for Umeclidinium. The data presented is a representative compilation based on extensive literature on the comparison of SIL and analog internal standards.[10][11]

Performance ParameterUmeclidinium Bromide-d10 (SIL-IS)Analog Internal Standard (e.g., Empagliflozin)Rationale for Performance Difference
Chromatographic Retention Time Co-elutes with UmeclidiniumDifferent retention timeNear-identical chemical structure leads to identical chromatographic behavior. Structural differences in an analog lead to different retention characteristics.
Extraction Recovery Identical to UmeclidiniumMay differ from UmeclidiniumSimilar physicochemical properties ensure co-extraction. Differences in polarity and solubility can lead to variable extraction efficiencies between an analog and the analyte.
Matrix Effect Compensation HighModerate to LowCo-elution ensures both analyte and IS experience the same degree of ion suppression or enhancement.[6] Different retention times and chemical properties mean the analog may not accurately track the matrix effects experienced by the analyte.[12]
Accuracy (% Bias) Typically < 5%Can be > 15%Superior correction for variability leads to higher accuracy.[8] Inadequate correction for matrix effects and recovery can introduce significant bias.[9]
Precision (%CV) Typically < 10%Can be > 15%Consistent normalization of variables results in lower variability.[8] Inconsistent tracking of analytical variability leads to poorer precision.
Regulatory Acceptance Strongly preferred by regulatory agencies (e.g., FDA, EMA)[6]Requires rigorous justification and more extensive validation[10]The scientific community and regulatory bodies recognize the superior performance and reliability of SIL internal standards.[6]

Experimental Protocol: Quantification of Umeclidinium in Human Plasma using LC-MS/MS with Umeclidinium Bromide-d10

This protocol outlines a typical bioanalytical method for the quantification of Umeclidinium in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Umeclidinium Bromide-d10 working solution (internal standard).

  • Vortex for 10 seconds to mix.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Umeclidinium: [Parent ion] > [Product ion]

    • Umeclidinium Bromide-d10: [Parent ion+10] > [Product ion]

3. Method Validation

The method must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[10] This includes assessing selectivity, accuracy, precision, recovery, matrix effect, and stability.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for selecting a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample add_is Add Umeclidinium-d10 plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data ratio Calculate Peak Area Ratio (Umeclidinium / Umeclidinium-d10) data->ratio curve Calibration Curve ratio->curve concentration Determine Concentration curve->concentration

Caption: Bioanalytical workflow for Umeclidinium quantification.

logical_relationship cluster_IS_choice Internal Standard Choice cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_outcome Resulting Data Quality sil_is Umeclidinium Bromide-d10 (SIL-IS) identical_props Near-Identical Properties sil_is->identical_props analog_is Analog IS different_props Different Properties analog_is->different_props same_behavior Identical Behavior (Extraction, Chromatography, Ionization) identical_props->same_behavior diff_behavior Different Behavior different_props->diff_behavior high_quality High Accuracy & Precision (Reliable Data) same_behavior->high_quality lower_quality Potential Inaccuracy & Imprecision (Less Reliable Data) diff_behavior->lower_quality

Caption: Logical basis for internal standard selection.

Conclusion

For the quantitative bioanalysis of Umeclidinium, the use of its stable isotope-labeled internal standard, Umeclidinium Bromide-d10, is unequivocally the superior choice. Its ability to perfectly mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for experimental variability, leading to highly accurate and precise data. While analog internal standards may seem like a cost-effective alternative, they introduce a significant risk of analytical error due to differences in physicochemical properties and susceptibility to matrix effects. In the context of drug development, where data integrity is non-negotiable, the investment in a SIL-IS like Umeclidinium Bromide-d10 is a critical step towards ensuring the reliability and regulatory acceptance of bioanalytical results.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Babu, G. R., Sowjanya, M., Ramayyappa, M., Karishma, M. A., Bharathi, V., Swathi, G. R., ... & Lavanya, M. (2023). Rapid RP-HPLC Method for Simultaneous estimation of Umeclidinium and Vilanterol in human plasma. Research Journal of Pharmacy and Technology, 16(4), 1589-1594. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • Ojemaye, M. O., & Petrik, J. (2019). A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. Journal of Analytical & Pharmaceutical Research, 8(1), 1-6. [Link]

  • El-Beqqali, A., Kussmann, M., & Vial, J. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Analytical Methods in Chemistry, 2022. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures. Journal of Chromatography A, 1058(1-2), 61-66. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Al-Tannak, N. F., Hemdan, A., & Al-Ghobashy, M. A. (2025). A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and clidinium in human plasma and its application to pharmacokinetic assessment. Journal of Pharmaceutical and Biomedical Analysis, 249, 116269. [Link]

  • D'Souza, M. P., & Jhang, J. S. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The journal of applied laboratory medicine, 3(3), 447-455. [Link]

Sources

Optimizing Sensitivity: A Comparative Guide to Establishing LLOQ for Umeclidinium Using Umeclidinium-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of high-potency Long-Acting Muscarinic Antagonists (LAMAs) like Umeclidinium, the margin for error is non-existent. With therapeutic plasma concentrations often dipping below 10 pg/mL, standard bioanalytical methods frequently fail to distinguish signal from noise.

This guide details the determination of the Lower Limit of Quantification (LLOQ) utilizing Umeclidinium-d10 (a stable isotope-labeled internal standard). Unlike generic analogs, the d10 variant offers a mass shift sufficient to eliminate isotopic crosstalk while mirroring the analyte’s physicochemical behavior during Mixed-Mode Cation Exchange (MCX) extraction.

The Analytical Challenge: Sub-Picogram Sensitivity

Umeclidinium bromide is a quaternary ammonium compound.[1] Its high potency results in extremely low systemic exposure (Cmax often <200 pg/mL, with trough levels <10 pg/mL).

The "Ion Suppression" Trap

In electrospray ionization (ESI), phospholipids from plasma compete for charge. Without a co-eluting internal standard that experiences the exact same suppression as the analyte, quantification becomes a guess rather than a measurement.

Why Umeclidinium-d10?

  • Mass Shift (+10 Da): Umeclidinium has significant natural isotopic abundance. A d3 or d4 label might suffer from "crosstalk" (where the M+3 isotope of the native drug contributes to the IS channel). The d10 label moves the IS mass far beyond the isotopic envelope of the analyte.

  • Retention Time Matching: While deuterium can slightly shorten retention time (the "isotope effect"), d10 is chemically close enough to co-elute within the suppression window, ensuring it compensates for matrix effects.

Comparative Analysis: Internal Standard Selection

The choice of Internal Standard (IS) dictates the achievable LLOQ. The table below contrasts Umeclidinium-d10 against common alternatives.

Table 1: Performance Comparison of Internal Standards
FeatureUmeclidinium-d10 (Recommended) Analog IS (e.g., Glycopyrronium) External Standard (No IS)
Matrix Effect Compensation Excellent. Co-elutes; experiences identical ion suppression.Poor. Elutes at different RT; misses the suppression zone.None. Highly susceptible to drift and matrix variance.
Recovery Tracking High. Tracks extraction efficiency perfectly.Variable. Different pKa/LogP leads to differential loss during SPE.N/A. Cannot correct for extraction losses.
Isotopic Crosstalk Negligible. +10 Da shift prevents overlap.None. Structurally distinct.N/A.
Achievable LLOQ 1.0 - 2.0 pg/mL 10 - 20 pg/mL > 50 pg/mL
Regulatory Risk (FDA M10) Low. Preferred approach for regulated bioanalysis.Medium. Requires extensive proof of parallelism.High. Likely to fail validation for variable matrices.

Experimental Protocol: High-Sensitivity Workflow

To achieve an LLOQ of 2.0 pg/mL , a simple protein precipitation is insufficient. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to leverage the permanent positive charge of Umeclidinium.

Phase A: Sample Preparation (MCX SPE)
  • Pre-treatment: Aliquot 200 µL human plasma. Add 20 µL of Umeclidinium-d10 working solution (200 pg/mL). Add 200 µL 4% H3PO4 (acidify to break protein binding).

  • Conditioning: Condition MCX plate with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample at low vacuum (approx. 1 mL/min).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol (removes neutral phospholipids). Crucial Step: Umeclidinium remains bound by ionic interaction.

  • Elution: Elute with 2 x 200 µL of 5% Ammonium Hydroxide in Methanol (breaks ionic bond).

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase (80:20 Water:MeCN).

Phase B: LC-MS/MS Conditions
  • Column: C18 High Strength Silica (e.g., Acquity HSS T3), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • MS Mode: Positive ESI, MRM.

MRM Transitions:

  • Umeclidinium: m/z 508.3

    
     170.1
    
  • Umeclidinium-d10: m/z 518.4

    
     170.1
    

Visualization: The Analytical Logic

The following diagram illustrates the critical decision pathways for establishing the LLOQ and the extraction logic.

G cluster_prep Sample Preparation (MCX Logic) cluster_analysis LC-MS/MS Analysis cluster_validation LLOQ Validation Criteria (FDA M10) Start Start: LLOQ Determination Acidify Acidify Plasma (H3PO4) Disrupt Protein Binding Start->Acidify Load Load on MCX SPE (Cation Exchange) Acidify->Load Wash Organic Wash (MeOH) Remove Phospholipids Load->Wash Elute Elute (High pH) Release Umeclidinium Wash->Elute Inject Inject to LC-MS/MS Elute->Inject Detect Detect MRM 508.3 -> 170.1 Inject->Detect SN_Check Signal-to-Noise >= 5:1? Detect->SN_Check CV_Check Precision (CV) <= 20%? SN_Check->CV_Check Yes Fail Method Failed Optimize Extraction SN_Check->Fail No (Noise too high) Acc_Check Accuracy 80-120%? CV_Check->Acc_Check Yes CV_Check->Fail No (High Variance) Valid LLOQ Validated (e.g., 2.0 pg/mL) Acc_Check->Valid Yes Acc_Check->Fail No (Bias)

Figure 1: Workflow for Umeclidinium extraction and LLOQ validation logic based on FDA M10 guidelines.

Determining the LLOQ: Step-by-Step

To officially establish the LLOQ using Umeclidinium-d10, follow this "Self-Validating" protocol aligned with FDA/ICH M10 guidelines.

Step 1: Signal-to-Noise Screening

Inject blank plasma extracts followed by a 1.0 pg/mL spiked sample.

  • Requirement: The analyte peak response at LLOQ must be at least 5 times the response of the blank (S/N

    
     5).
    
  • Expert Insight: For robust routine analysis, target S/N

    
     10. If S/N is < 5, increase the plasma volume or reduce the reconstitution volume.
    
Step 2: Precision & Accuracy (The "5x5" Rule)

Prepare 5 replicates of the LLOQ sample (e.g., 2.0 pg/mL) and analyze them.

  • Precision: Calculate the Coefficient of Variation (%CV). It must be ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     20%.[2]
    
  • Accuracy: Calculate the % Deviation from nominal. It must be within

    
     20% (80–120% recovery).
    
Step 3: IS Response Monitoring

Plot the peak area of Umeclidinium-d10 across the run.

  • Acceptance: The IS response should not vary by more than 50% from the mean of the calibrators.

  • Why this matters: A drop in d10 response indicates matrix suppression. If the d10 drops but the calculated concentration remains accurate, the method is working (the IS is doing its job).

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3][4][5]

  • European Medicines Agency (EMA). (2014). Assessment Report: Incruse (Umeclidinium bromide). [Link]

  • National Center for Biotechnology Information. (2025).[6] PubChem Compound Summary for CID 11519069, Umeclidinium bromide. [Link][6]

  • Chaudhary, M., et al. (2025). A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and clidinium in human plasma.[7] (Demonstrates LLOQ methodologies for related anticholinergics). [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of Umeclidinium Bromide-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2][3]

Umeclidinium Bromide-d10 is a stable isotope-labeled internal standard used primarily in LC-MS/MS quantification of Umeclidinium, a potent Long-Acting Muscarinic Antagonist (LAMA).

Critical Operational Directive: Unlike bulk pharmaceutical waste, this compound is handled in micro-quantities (milligrams) but possesses high specific potency. Do not treat this as general chemical trash. Despite the "d10" labeling, this substance is non-radioactive and must be processed via chemical hazardous waste streams, specifically targeting high-temperature incineration to ensure complete mineralization of the quinuclidine ring and bromide salt.

Compound Safety Profile

Effective disposal begins with accurate characterization. The following data dictates the waste stream selection.

ParameterSpecificationOperational Implication
Chemical Name Umeclidinium Bromide-d10Deuterated internal standard (Stable Isotope).[1][2]
Parent CAS 869113-09-7 (Unlabeled)Use parent CAS for waste manifesting if d10 CAS is undefined in local systems.
Radioactivity NONE DO NOT place in radioactive waste containers. It is a stable isotope.[2]
Hazard Class Toxic / IrritantH302 (Harmful if swallowed), H335 (Resp.[3] Irritant).
Molecular Class Quaternary Ammonium SaltHigh water solubility; persistent in aquatic environments if sewered.
Target Organ Respiratory (M3 Receptors)Inhalation of dust is the primary exposure risk during disposal.

Strategic Risk Assessment (The "Why")

As researchers, we must understand the causality behind our disposal protocols to ensure compliance and safety.

  • Pharmacological Potency: Umeclidinium is a bronchodilator effective at microgram doses. Inappropriate disposal (e.g., dusting into the air) can cause inadvertent anticholinergic effects (dry mouth, tachycardia, blurred vision) in lab personnel.

  • Environmental Persistence: Quaternary ammonium compounds are known to be toxic to aquatic life. They do not degrade rapidly in standard wastewater treatment plants. Sewering this compound is strictly prohibited under EPA’s Pharmaceutical Waste Rule (40 CFR Part 266 Subpart P).

  • Isotopic Cost & Confusion: The "d10" label often triggers false alarms for radiological safety officers. Clear labeling prevents costly disposal errors where chemical waste is mistakenly sent to radioactive waste processors (which is 10-50x more expensive).

Step-by-Step Disposal Protocol

Phase A: Identification & Segregation

Objective: Prevent cross-contamination of waste streams.

  • Verify Labeling: Ensure the vial is clearly marked "Deuterated / Stable Isotope."

  • Segregate from Rad-Waste: Confirm the absence of radioisotopes (e.g.,

    
    , 
    
    
    
    ).
  • Segregate from Oxidizers: Do not mix with strong oxidizers (e.g., nitric acid) in the waste container, as this can release bromine gas (

    
    ).
    
Phase B: Waste Stream Selection
Scenario 1: Solid Waste (Residual Powder / Empty Vials)
  • Primary Method: Lab Pack for Incineration.

  • Protocol:

    • Cap the original vial tightly.

    • Place the vial into a clear, sealable secondary bag (e.g., Ziploc).

    • Deposit into the Solid Toxic/Pharmaceutical Waste drum.

    • Manifest Label: "Trace Umeclidinium Bromide-d10, Solid. Non-RCRA Regulated (unless P-listed in specific state), Toxic."

Scenario 2: Liquid Waste (Stock Solutions / LC Effluent)
  • Primary Method: Solvent Waste Stream (High BTU).

  • Protocol:

    • If the standard is dissolved in organic solvent (MeOH/Acetonitrile), pour into the Halogenated Solvent Waste carboy.

    • Why Halogenated? The molecule contains Bromine. While the concentration is low, segregating it into halogenated streams ensures the incinerator is equipped with scrubbers to handle acid gases (

      
      ).
      
    • Record the volume and concentration on the waste tag.

Phase C: Deactivation (Spill Contingency)

If a spill occurs, you must deactivate the substance locally before cleanup to prevent aerosolization.

  • Isolate: Evacuate the immediate area if dust is visible.

  • PPE: Wear N95 or P100 respirator, nitrile gloves, and safety goggles.

  • Wet Method (Preferred): Cover the powder with a paper towel soaked in 50% Ethanol/Water . This dissolves the salt and prevents dust.

  • Wipe Up: Wipe the area, placing all towels into a hazardous waste bag.

  • Wash: Clean the surface with soap and water to remove sticky quaternary ammonium residues.

Visual Workflow: Decision Logic

The following diagram illustrates the decision matrix for Umeclidinium Bromide-d10 disposal, ensuring compliance with both chemical safety and isotope handling protocols.

DisposalWorkflow Start Waste Generation: Umeclidinium Bromide-d10 CheckIso Isotope Check: Is it Radioactive? Start->CheckIso RadWaste STOP: Follow Radiological Waste Protocol CheckIso->RadWaste Yes (Rare) StateCheck Physical State? CheckIso->StateCheck No (Stable d10) Solid Solid / Residuals StateCheck->Solid Liquid Liquid / Solvents StateCheck->Liquid Bagging Double Bag Vial (Containment) Solid->Bagging SolventSel Halogenated Solvent Carboy Liquid->SolventSel Labeling Labeling: 'Toxic - Non-Radioactive' Bagging->Labeling SolventSel->Labeling End High-Temp Incineration (>1000°C) Labeling->End

Figure 1: Decision logic for Umeclidinium Bromide-d10 disposal, prioritizing incineration and distinguishing stable isotopes from radioactive waste.

Regulatory Framework & Compliance

This protocol is grounded in the following regulatory standards. Adherence ensures your facility remains audit-ready.

  • EPA Resource Conservation and Recovery Act (RCRA):

    • While Umeclidinium is not explicitly "P-listed" (acutely hazardous) by name in 40 CFR 261.33, it meets the criteria for Pharmaceutical Waste under the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).

    • Requirement: It must be managed as hazardous waste and cannot be sewered [1].

  • Sewer Prohibition:

    • The "sewer ban" explicitly prohibits the discharge of hazardous pharmaceutical waste into publicly owned treatment works (POTW). This applies to all healthcare facilities and labs operating under Subpart P [2].

  • OSHA Hazard Communication (29 CFR 1910.1200):

    • Labs must maintain an SDS for Umeclidinium Bromide (or the d10 analog). Personnel must be trained on its specific respiratory hazards [3].

References

  • U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Available at: [Link]

Sources

Personal Protective Equipment & Handling Guide: Umeclidinium Bromide-d10

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action Card

Status: High-Potency Respiratory Therapeutic (LAMA) | Role: Internal Standard (LC-MS/MS) OEB Classification: OEB 4 (Estimated, <10 µg/m³) | Signal Word: WARNING

This guide outlines the operational safety, containment, and logistical protocols for handling Umeclidinium Bromide-d10 , a deuterated quaternary ammonium compound used as a stable isotope internal standard. Due to its pharmacological potency as a long-acting muscarinic antagonist (LAMA) effective at microgram doses, it must be handled as a Potent Compound to prevent inadvertent physiological effects (bronchodilation, pupillary dilation, tachycardia).

🚨 Emergency Response: "Crash Cart" Protocol
EventImmediate Action
Inhalation Evacuate to fresh air immediately. Support breathing if compromised.[1][2][3][4] Do not use mouth-to-mouth resuscitation.
Skin Contact Drench with water for 15 minutes.[4] Remove contaminated clothing under a shower. Do not scrub (prevents dermal abrasion and increased absorption).
Eye Contact Flush with tepid water for 15 minutes, lifting eyelids. Seek ophthalmological evaluation immediately (risk of mydriasis/glaucoma exacerbation).
Spill (<10 mg) Isolate area. Dampen with methanol-wet pads to prevent dust. Wipe up with double-gloved hands. Do not sweep.

Part 2: Compound Intelligence & Hazard Assessment

The Substance: Umeclidinium Bromide-d10[5]
  • Chemical Nature: Quaternary ammonium anti-muscarinic agent.

  • Mechanism of Action: Competitively inhibits the binding of acetylcholine to muscarinic receptors (M3) on airway smooth muscle.[5]

  • Isotopic Labeling: The "d10" designation indicates the replacement of 10 hydrogen atoms with deuterium, likely on the diphenylmethyl moiety.

    • Scientific Insight: Deuterium labeling increases the molecular weight (+10 Da) for mass spectral resolution but does not alter the toxicological potency . The body recognizes it as the active drug.

Risk Profile[5]
  • Respiratory Potency: The clinical dose of non-deuterated Umeclidinium is extremely low (62.5 µg). Inhalation of dust during weighing is the primary high-risk vector.

  • Ocular Hazard: Direct contact with eyes can cause cycloplegia (paralysis of the ciliary muscle) and mydriasis (pupil dilation), potentially triggering narrow-angle glaucoma.

  • Physicochemical: Hygroscopic solid. Static charge generation is common in low-humidity environments, increasing dispersion risk during weighing.

Part 3: Strategic Safety Architecture (PPE & Containment)

Hierarchy of Controls

We utilize a "Containment First" strategy. PPE is the secondary line of defense.

Control LevelRequirement
Primary Containment Class II Biological Safety Cabinet (BSC) or Powder Containment Hood (HEPA filtered). Never handle neat powder on an open bench.
Secondary Containment Spill Tray inside the hood to capture micro-spills during transfer.
Static Control Ionizing Fan or Anti-static Gun directed at the weigh boat to prevent "powder fly."
PPE Matrix (OEB 4 Protocol)
Body PartSpecificationRationale
Respiratory N95 / P100 (if in hood) or PAPR (if outside hood).Protects against micro-aerosols.
Hands (Inner) Nitrile (4 mil) Primary barrier.
Hands (Outer) Nitrile (Extended Cuff, 6-8 mil) Taped to lab coat/sleeves. Allows outer glove removal if contaminated without exposing skin.
Eyes Chemical Goggles Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.
Body Tyvek Lab Coat or Disposable Gown (Rear-closing).Prevents accumulation of potent dust on street clothes.

Part 4: Operational Protocol (Receipt to Reconstitution)

Workflow Logic

The goal is to transition the substance from a Solid State (High Risk) to a Solution State (Lower Risk) as quickly and safely as possible.

Step-by-Step Procedure

Step 1: Receipt & Inspection

  • Receive package in a designated receiving area.

  • Inspect outer packaging for damage.

  • Storage: Store at -20°C in a desiccator. The d10 label is stable, but the salt form is hygroscopic. Moisture uptake alters the effective mass, ruining quantitative accuracy.

Step 2: Equilibrating

  • Remove the vial from the freezer and place it in the fume hood/BSC.

  • Critical Step: Allow the vial to warm to room temperature (approx. 30 mins) before opening. Opening a cold vial causes condensation, leading to hydrolysis or clumping.

Step 3: Weighing (The Critical Control Point)

  • Setup: Place an analytical balance inside the hood. Place a disposable weigh boat and a waste bag inside.

  • Static Neutralization: Use an anti-static gun on the vial and weigh boat.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas.

  • Technique: Weigh by difference if possible, or weigh directly into the receiving vessel to minimize transfer steps.

Step 4: Solubilization (Reconstitution)

  • Solvent Choice: Methanol (MeOH) or Acetonitrile (ACN) are preferred for LC-MS stock solutions. Umeclidinium Bromide is soluble in these polar organic solvents.

  • Addition: Add solvent gently down the side of the vessel to wash down any powder adhering to the walls.

  • Dissolution: Vortex (inside the hood) until clear.

  • Labeling: Label as "Umeclidinium Bromide-d10 Stock - [Conc] - TOXIC ".

Step 5: Decontamination

  • Wipe down the balance and surrounding area with 70% Isopropanol or Methanol-soaked wipes .

  • Why? Quaternary ammoniums are highly soluble in alcohols. This physically removes the residue rather than just spreading it.

Visual Workflow (Graphviz)

SafeHandling cluster_containment Containment Zone (BSC / Fume Hood) Receipt Receipt & Inspection (Check Seals) Storage Storage (-20°C, Desiccated) Receipt->Storage Equilibrate Equilibration (Warm to RT in Hood) Storage->Equilibrate Prepare for Use Weighing Weighing (BSC/Hood) (Static Control Active) Equilibrate->Weighing Prevents Condensation Solubilization Solubilization (MeOH/ACN) Weighing->Solubilization Solid Transfer Waste Waste Disposal (High Potency Stream) Weighing->Waste Disposables StockSol Stock Solution (Liquid State = Lower Risk) Solubilization->StockSol StockSol->Waste Expired Aliquots

Caption: Operational workflow for transitioning Umeclidinium Bromide-d10 from a high-risk solid to a stable liquid stock.

Part 5: Waste Management & Decontamination

Decontamination Logic

Unlike biologicals, chemical potent compounds are not "killed" by bleach. They must be physically removed or chemically degraded .

  • Primary Cleaner: Methanol or 70% Isopropanol .

    • Mechanism:[2][4][6][7][8] Solubilization. Umeclidinium is a salt; it dissolves readily in polar solvents, allowing it to be wiped up into a waste absorbent.

  • Secondary Cleaner: Soap and Water.[1][4][9]

    • Mechanism:[2][4][6][8] Surfactant action to remove any remaining hydrophobic residues.

Disposal Streams
Waste TypeClassificationDisposal Method
Solid Waste (Gloves, weigh boats, wipes)Hazardous / Cytotoxic-Like Seal in a "High Potency" or "Chemo" waste bag. Incineration is preferred.
Liquid Waste (Excess stock, rinsate)Solvent / Organic Waste Segregate into halogenated or non-halogenated solvent waste (depending on solvent). Label "Contains Potent Drug".

Part 6: Scientific Validation (E-E-A-T)

Why "d10"? (Technical Context)

The choice of a d10 standard (replacing 10 hydrogens with deuterium) is deliberate to avoid "Cross-Talk" in LC-MS analysis.

  • Mass Shift: +10 Da provides a clean separation from the analyte's isotopic envelope.

  • Stability: Deuterium on the phenyl rings is generally non-exchangeable under standard LC mobile phase conditions (unlike acidic protons on alcohols/amines), ensuring the internal standard concentration remains constant throughout the run [1].

Self-Validating Protocol

This protocol validates itself through the "Zero-Dust" principle. By enforcing static control and wet-wiping (solubilization) rather than sweeping, we eliminate the primary vector of exposure (inhalation) and the primary vector of cross-contamination (particulate migration).

References

  • Resolve Mass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolve Mass. [Link]

  • European Medicines Agency (EMA). (2014). Anoro (umeclidinium bromide/vilanterol) Assessment Report. EMA. [Link]

  • Centers for Disease Control and Prevention (CDC). (2015). Occupational Exposure Banding: A Conversation with NIOSH. NIOSH Science Blog. [Link]

  • US Food and Drug Administration (FDA). (2014). NDA 205382 Pharmacology Review: Umeclidinium Bromide. FDA Access Data. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.